Acid Brown 425

Catalog No.
S1820944
CAS No.
119509-49-8
M.F
C14H15NO5
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid Brown 425

CAS Number

119509-49-8

Product Name

Acid Brown 425

Molecular Formula

C14H15NO5

Molecular Weight

0

Acid Brown 425 UV-visible absorbance profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Acid Brown 425

The table below summarizes the basic identifying information for this compound:

Property Description
Chemical Name C.I. This compound [1]
CAS Registry Number 119509-49-8 [2] [1]
Chemical Class Azo metal complex dye [1]
Common Applications Textile dye (brown) [1]

Research Context and Analysis Methods

This compound has been used in scientific research, particularly in studies on photodegradation, which is a process to break down dyes in wastewater [3] [4] [5]. The experimental workflows from these studies can guide how its absorbance profile is analyzed.

The following diagram illustrates the general workflow for monitoring dye photodegradation using UV-Visible spectroscopy, as applied in the research on this compound.

workflow Dye Solution\n(this compound) Dye Solution (this compound) Photodegradation\nSetup Photodegradation Setup Dye Solution\n(this compound)->Photodegradation\nSetup Sampling at Time Intervals Sampling at Time Intervals Photodegradation\nSetup->Sampling at Time Intervals UV-Vis Spectral Analysis UV-Vis Spectral Analysis Sampling at Time Intervals->UV-Vis Spectral Analysis Data Processing\n(MCR-ALS) Data Processing (MCR-ALS) UV-Vis Spectral Analysis->Data Processing\n(MCR-ALS) Fusion with NMR Data Identify Degradation\nProducts & Pathways Identify Degradation Products & Pathways Data Processing\n(MCR-ALS)->Identify Degradation\nProducts & Pathways

In these studies, researchers used Ultraviolet-Visible Diode Array Detection (UV-Vis-DAD) to monitor the degradation process [3]. A powerful data analysis technique called Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) was applied to the spectral data to resolve the concentration and spectral profiles of the original dye and its degradation products, even when their spectra overlapped [3].

A notable finding was that This compound was consistently the most persistent dye in a mixture with Acid Red 97 and Acid Orange 61, meaning it degraded more slowly under the same conditions [4] [5].

A Path Forward for Your Research

Since the core data you requested is not publicly available, here are concrete steps you can take:

  • Source a Pure Standard: Purchase a pure sample of this compound from a chemical supplier like BOC Sciences [2] to generate your own high-quality absorbance data.
  • Consult Related Dyes: Look for published spectra of other azo metal complex dyes with similar structures; their absorbance profiles may offer a reasonable approximation.
  • Focus on Methodology: The MCR-ALS technique [3] is highly relevant if your goal is to study the dye in a complex mixture, as it can help resolve its profile even when direct measurement isn't possible.

References

Acid Brown 425 IUPAC nomenclature 2-(2-{2,4-dihydroxy-5-[2-(2-methyl-4-sulfophenyl)diazen-1-yl]phenyl}diazen-1-yl)benzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information

The table below summarizes the available information for Acid Brown 425.

Property Information
Chemical Name This compound [1] [2]
CAS Number 119509-49-8 [1] [2]
Synonyms C.I. This compound, Everacid Brown EG, Sandoderm Brown G [1] [2]
Molecular Formula Not specified in search results
Molecular Weight Not specified in search results
IUPAC Name The provided IUPAC name was not verified in search results

Several suppliers for this compound are listed, primarily based in China [1] [2]. One supplier notes that the product is a brown substance and that its sale may be restricted due to patent regulations [2].

Visualizing a Generic Experimental Workflow

Since specific experimental data for this compound is unavailable, I've created a generic workflow diagram for characterizing a chemical compound. You can adapt this DOT script as a starting point for your specific experimental plans.

G Start Chemical Compound Step1 Structural Elucidation Start->Step1 Step2 Purity Assessment Start->Step2 Step3 Property Analysis Start->Step3 Step4 Application Testing Start->Step4 Results Technical Data Sheet Step1->Results NMR, MS Step2->Results HPLC Step3->Results Solubility Step4->Results Bioassay

Generic workflow for chemical characterization

The diagram outlines key stages like structural elucidation and property analysis. The labeldistance=2.5 attribute ensures edge labels are clearly positioned [3].

References

Application Notes: Adsorption of Acid Brown 425 on Activated Carbon

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties of Acid Brown 425 this compound (CAS No. 119509-49-8) is an acid dye used in industrial processes such as tanning [1] [2]. In adsorption studies, it is often investigated alongside other acid dyes like Acid Red 97 and Acid Orange 61 to understand competitive adsorption behaviors [3] [1] [2].

Adsorption Characteristics and Isotherm Models The adsorption of this compound onto activated carbon has been modeled using various isotherms. The following table summarizes the key findings from the literature:

Model/Parameter Findings for this compound Adsorption
Freundlich Model Provided the best fit for the experimental isotherm data in a single-dye system [3].
Isotherm Shape Exhibited an S-type isotherm in single-dye systems, as per Giles classification [3].
Adsorption Capacity Varies based on system conditions. In a mixed-dye system, its adsorption was lower than Acid Red 97 but higher than Acid Orange 61 [2].
Kinetic Model The adsorption rate for acid dyes on activated carbon conformed to pseudo-second-order kinetics [3].

Critical Considerations for Experimental Design

  • Competitive Adsorption: The adsorption behavior of this compound can be significantly modified in mixtures with other acid dyes. Some dyes compete for adsorption sites, which can alter the isotherm shape and reduce individual uptake [3] [2]. Always test in both single-solute and multi-solute systems.
  • Quantification in Mixtures: When studying dye mixtures, use analytical techniques that can resolve concentrations despite overlapping signals. Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS) has been successfully applied for this purpose [1] [2].
  • Factors Influencing Adsorption: Key factors to optimize include contact time, mass of activated carbon, and initial dye concentration [2]. Experimental design methodologies like response surface methodology can efficiently map the effects of these factors [1] [2].

Detailed Experimental Protocol

This protocol outlines the procedure for conducting batch adsorption experiments for this compound, adaptable for both single and mixed-dye systems.

1. Materials Preparation

  • Activated Carbon (AC): Use commercially available or laboratory-prepared AC. If needed, pre-wash and dry it (e.g., at 100–115°C for 3–48 hours) to remove moisture and impurities [4].
  • Dye Stock Solution (1000 mg/L): Accurately weigh 1.000 g of this compound dye. Transfer to a 1 L volumetric flask, dissolve in deionized water, and make up to the mark.
  • Working Solutions: Prepare working solutions (e.g., 10–200 mg/L) by diluting the stock solution with deionized water. For mixed-dye experiments, prepare stock solutions for each dye and mix accordingly.
  • Equipment: Orbital shaker, centrifuge, UV-Vis spectrophotometer or other suitable analytical instrument (e.g., for SIA-MCR-ALS), pH meter.

2. Batch Adsorption Experiment Workflow The following diagram illustrates the core experimental workflow.

G Start Prepare Stock Solutions A Prepare AC Adsorbent (Dry, crush, sieve) Start->A B Setup Batch Experiments (Vary pH, AC dose, etc.) A->B C Agitate in Shaker (Until equilibrium) B->C D Separate AC (Centrifuge) C->D E Analyze Supernatant (Measure residual dye) D->E F Calculate Adsorption Capacity (Apply models) E->F

3. Experimental Procedure

  • Step 1: Adsorbent Preparation. If using raw AC, crush, grind, and sieve it to a uniform particle size (e.g., 5 mm) to ensure consistent results [4].
  • Step 2: Experimental Setup. Prepare a series of Erlenmeyer flasks (e.g., 250 mL) containing fixed volumes (e.g., 100 mL) of the dye solution(s) at desired initial concentrations.
  • Step 3: Parameter Variation. Systematically vary one parameter at a time:
    • pH: Adjust the initial pH of the solution using 0.1 M NaOH or HCl.
    • Adsorbent Dosage: Add different masses of AC (e.g., 0.1 g to 1.0 g) to each flask.
    • Initial Concentration: Use different initial concentrations of this compound.
    • Contact Time: Set up flasks to be sampled at different time intervals for kinetic studies.
  • Step 4: Agitation. Seal the flasks and agitate in an orbital shaker at a constant speed and temperature (e.g., 25°C) until equilibrium is reached.
  • Step 5: Separation. After agitation, centrifuge the samples or filter them through a 0.45 μm membrane to separate the AC from the liquid phase.
  • Step 6: Analysis. Analyze the supernatant to determine the equilibrium dye concentration (( C_e )). For single-dye systems, UV-Vis spectrophotometry at the dye's (\lambda_{max}) is suitable. For mixtures, use techniques like SIA-MCR-ALS [1] [2].

4. Data Analysis and Modeling

  • Adsorption Capacity: Calculate the adsorption capacity at equilibrium ( q_e ) (mg/g) using the formula: ( q_e = \frac{(C_0 - C_e) V}{m} ) where ( C_0 ) is the initial concentration (mg/L), ( C_e ) is the equilibrium concentration (mg/L), ( V ) is the volume of solution (L), and ( m ) is the mass of AC (g) [4].
  • Isotherm Modeling: Fit the ( q_e ) vs. ( C_e ) data to isotherm models like Freundlich and Langmuir using non-linear regression or linearized forms [4].
  • Kinetic Modeling: Fit the amount adsorbed versus time data to kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constant [4].

Data Modeling and Analysis Pathway

After data collection, follow this pathway to model and interpret your results.

G Data Experimental Data (q_t, q_e, C_e) Kinetics Kinetic Analysis Data->Kinetics Isotherm Isotherm Analysis Data->Isotherm PFO Pseudo-First-Order Kinetics->PFO PSO Pseudo-Second-Order Kinetics->PSO Expected best fit Interpretation Interpret Mechanism (Physical/Chemical) PSO->Interpretation Freundlich Freundlich Model Isotherm->Freundlich Expected best fit Langmuir Langmuir Model Isotherm->Langmuir Freundlich->Interpretation

Important Notes for Researchers

  • Analytical Calibration: Ensure a validated calibration curve is established for this compound quantification in your specific experimental matrix.
  • Quality Control: Include control samples (dye solution without AC) to account for any dye degradation or adsorption onto container walls.
  • Reporting: Clearly report all experimental conditions, including AC characteristics (source, surface area, particle size), temperature, pH, agitation speed, and model fitting parameters (e.g., correlation coefficients, constants).

References

Application Note: Removal of Acid Brown 425 from Wastewater

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This note consolidates research on degrading Acid Brown 425, an acid dye, in synthetic wastewater. Experimental data indicates that This compound is more persistent than other co-present acid dyes like Acid Red 97 and Acid Orange 61 [1] [2]. Effective removal has been demonstrated through photodegradation and electrocoagulation processes.

Key Characteristics and Experimental Findings

The core challenge in treating this compound is its relative resilience. In a mixed solution, it consistently degraded at a slower rate compared to Acid Red 97 and Acid Orange 61 under identical photodegradation conditions [1] [2].

The table below summarizes the influential variables and optimal conditions identified for two different treatment methods:

Treatment Method Key Influential Variables Optimal Conditions / Findings Efficiency

| Photodegradation (H₂O₂/UV) [1] [2] | • Presence/Concentration of H₂O₂ • pH • Dye Concentration | • H₂O₂ is the most critical variable • Can proceed effectively without a catalyst (e.g., TiO₂) • A second-order model fits the degradation process | Not quantified | | Electrocoagulation (Al electrodes) [3] | • pH • Current • Reaction Time • Electrolyte Concentration | • pH: 7.5Current: 0.09 ATime: 60 minNaCl: 3 g/L • Electrode Distance: 2 cm | Color Removal: 92.3% (for overall wastewater color) |

Detailed Experimental Protocols

Protocol 1: Photodegradation using H₂O₂/UV

This method uses ultraviolet light with hydrogen peroxide to generate hydroxyl radicals for dye degradation [1] [2].

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired initial concentration. For mixed dye experiments, include Acid Red 97 and Acid Orange 61.
  • Add Oxidant: Add hydrogen peroxide (H₂O₂) to the solution. The concentration should be determined based on experimental design, but it is a critically important variable.
  • pH Adjustment: Adjust the pH of the solution to the target level using acids or bases.
  • Reaction Setup: Place the solution under a UV light source. The system should be equipped with magnetic stirring to ensure homogeneity.
  • Sampling & Analysis: At regular time intervals, withdraw samples from the reactor. Analyze the concentration of this compound using UV-Vis spectrophotometry or HPLC to monitor the degradation rate. The process can be modeled using a second-order kinetic equation.

Protocol 2: Electrocoagulation using Aluminum Electrodes

This method uses a direct current to dissolve sacrificial aluminum electrodes, generating Al³⁺ ions that form coagulants to remove pollutants [3].

  • Wastewater Characterization: Analyze the real wastewater sample for key parameters: pH, initial absorbance/color, COD, and turbidity.
  • Experimental Setup: Use a batch electrochemical reactor equipped with aluminum plates as both anode and cathode. Connect the electrodes to a DC power supply.
  • Parameter Adjustment:
    • Adjust the initial pH of the wastewater to 7.5 using an acid or base.
    • Add sodium chloride (NaCl) as a supporting electrolyte at a concentration of 3 g/L to enhance conductivity.
    • Set the distance between the electrodes to 2 cm.
  • Run Experiment: Start the DC power supply, setting the current to 0.09 A. Begin the reaction and maintain it for 60 minutes with continuous stirring.
  • Post-Treatment & Analysis: After the reaction time, allow the treated water to settle. Collect the supernatant and analyze it for residual color, COD, and turbidity to determine removal efficiency.
Proposed Treatment Workflow

The following diagram outlines a logical workflow for developing a treatment strategy for this compound, integrating the insights from the available research.

cluster_1 Advanced Oxidation Processes cluster_2 Electrochemical & Physico-Chemical Start Wastewater Containing This compound A1 Characterize Wastewater: -pH -Dye Concentration -Presence of Other Pollutants Start->A1 B1 Define Treatment Goal: -Required Efficiency -Final Effluent Standards A1->B1 C1 Select Treatment Process B1->C1 P1 Photodegradation (H₂O₂/UV) (Effective for color destruction) C1->P1 P2 Electrocoagulation (Al electrodes) (Effective for color & COD removal) C1->P2 S1 Assess Treated Effluent Against Goals P1->S1 P2->S1 May produce sludge End Treated Water / Discharge S1->End

Discussion & Future Research

The presented protocols offer a starting point for treating this compound. The finding that it is the most persistent dye in a mixture suggests that treatment processes must be optimized specifically for its removal [1] [2]. The electrocoagulation process, while effective, requires optimization to balance high removal efficiency with energy consumption [3].

Significant knowledge gaps remain. Future research should investigate:

  • The degradation pathway and by-products of this compound to ensure no toxic intermediates are formed.
  • The applicability and efficiency of other advanced methods like ozonation, membrane filtration, or biological degradation for this specific dye.
  • Scale-up parameters for both photodegradation and electrocoagulation from laboratory to pilot scale.

References

Acid Brown 425 textile dyeing protocol wool

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Acid Brown 425

The table below summarizes the key identifying information for this compound from the search results:

Property Description
Chemical Name This compound [1]
CAS Number 119509-49-8 [1] [2]
C.I. Index This compound [2]
Common Synonyms Sandoderm Brown G; Everacid Brown EG [1]
Recommended Applications Wool, nylon, silk, leather (shoe uppers, upholstery, garments), paper, and ink [3].

One research paper highlights a specific behavioral characteristic of this dye: in the simultaneous photodegradation of a mixture of dyes, This compound was found to be the most persistent, indicating it may have higher stability compared to Acid Red 97 and Acid Orange 61 [4] [5].

Protocol for Dyeing Wool with this compound

Since a specific protocol for this compound was not found, the following is a generalized method for dyeing wool with acid dyes, synthesized from commercial guidelines and recent research. You can use this as a template, adjusting concentrations and temperatures as needed for your specific research goals [6] [7].

The workflow below outlines the key stages of the wool dyeing process.

G cluster_prep Fiber and Dye Preparation cluster_dye Dyeing Cycle cluster_post Post-Processing Start Start Dyeing Process Prep1 1. Scour wool to remove impurities Start->Prep1 Prep2 2. Rinse and wet out fibers Prep1->Prep2 Prep3 3. Dissolve dye powder in hot water Prep2->Prep3 Dye1 1. Prepare dye bath with Glauber's salt at 40-50°C Prep3->Dye1 Dye2 2. Enter pre-wetted wool run for 10-15 min Dye1->Dye2 Dye3 3. Add acid (vinegar/citric) slowly to lower pH Dye2->Dye3 Dye4 4. Raise temperature to 80-100°C over 30-45 min Dye3->Dye4 Dye5 5. Hold at final temperature for 30-45 min Dye4->Dye5 Post1 1. Cool dye bath slowly to 50-60°C Dye5->Post1 Post2 2. Remove and rinse wool in cool water Post1->Post2 Post3 3. Dry at room temperature Post2->Post3

Materials and Reagents
  • Fiber: Scoured wool yarn or fabric.
  • Dyestuff: this compound.
  • Chemicals: Acetic acid (vinegar) or Citric Acid, Glauber's salt (sodium sulfate) [6].
  • Equipment: Beakers, hot plate, thermometer, measuring cylinders, glass rods, pH meter, balance.
Detailed Methodology
  • Fiber Preparation (Scouring): Thoroughly scour the wool in a warm, mild detergent solution to remove natural oils and processing contaminants. Rinse well before dyeing [8].
  • Dye Solution Preparation: Make a stock solution by dissolving the this compound dye powder in hot deionized water. A typical concentration for a medium shade depth is 1.5-2.0% on the weight of the fiber (owf). For full black or navy shades, this may increase to 4% owf [6].
  • Dye Bath Setup:
    • Fill the dye vessel with water (liquor ratio 20:1 to 40:1 is common for lab-scale).
    • Add the dissolved dye stock solution.
    • Add 5-10% owf Glauber's salt (based on desired leveling effect).
    • Enter the pre-wetted wool and operate the apparatus for 10-15 minutes at a low temperature (40-50°C).
  • Dyeing Cycle:
    • Gradually raise the temperature to the target (e.g., 80-100°C) over 30-45 minutes.
    • Slowly add acetic acid or citric acid to adjust the pH to the desired acidic range (typically pH 4-6). The gradual addition promotes level dyeing.
    • Continue dyeing at the target temperature for 30-45 minutes to allow for full exhaustion and fixation.
  • Post-processing:
    • After the dyeing cycle, allow the bath to cool down slowly to about 50-60°C.
    • Remove the wool and rinse thoroughly with cool water until the rinse water is clear.
    • Air-dry the dyed wool at room temperature.

Experimental Design & Research Parameters

For a more comprehensive study, you can investigate the thermodynamic and kinetic aspects of the dyeing process. The following table summarizes key parameters and models derived from recent research on wool dyeing with acid dyes.

Aspect Parameters & Models Key Findings from Literature

| Dyeing Kinetics | Common Models: Pseudo-second-order, Cegarra-Puente [8] [9]. Key Metric: Half-dyeing time (t₁/₂). | UV/Ozone pretreatment can double the dyeing rate and significantly increase initial dye exhaustion (e.g., from 15.2% to 38.6% in first 5 mins) [7]. | | Adsorption Isotherms | Common Models: Langmuir, Freundlich [8]. | Acid dye adsorption on wool often follows the Langmuir model, suggesting monolayer adsorption on specific sites [8]. Theoretical sorption capacity can vary by wool breed (e.g., 164 mg/g for Leicester vs. 144 mg/g for Dartmoor wool with Acid Red 1) [8]. | | Thermodynamics | Key Parameters: Standard affinity (-Δμ°), enthalpy (ΔH°), entropy (ΔS°), activation energy (Ea) [8] [7]. | UV/Ozone treatment may reduce the heat and entropy of dyeing without changing the standard affinity of the dye for the fiber [7]. | | Process Optimization | Variables: Temperature, pH, time, salt concentration. Advanced Treatment: UV/Ozone pretreatment to modify fiber surface [7]. | Higher temperatures (e.g., up to 363 K/90°C) generally shorten half-dyeing times and increase diffusion coefficients [9]. |

The diagram below illustrates the logical flow for planning experiments to investigate these parameters.

G cluster_core Core Experimental Investigations cluster_mod Process Modification cluster_model Data Modeling & Fitting Goal Research Goal: Understand Dyeing Process Kinetics Kinetic Study (Time, Exhaustion) Goal->Kinetics Isotherm Adsorption Isotherm (Equilibrium) Goal->Isotherm Thermodynamics Thermodynamic Analysis (Temperature) Goal->Thermodynamics Pretreatment Fiber Pretreatment (e.g., UV/Ozone) Goal->Pretreatment Params Process Parameters (pH, Salt, Temp) Goal->Params Model1 Pseudo-Second-Order Cegarra-Puente Kinetics->Model1 Model2 Langmuir Freundlich Isotherm->Model2 Model3 Van't Hoff Arrhenius Thermodynamics->Model3 Pretreatment->Kinetics Params->Kinetics Outcome Outcome: Optimized Protocol Model1->Outcome Model2->Outcome Model3->Outcome

Conclusion

I hope this consolidated information provides a solid foundation for your research on this compound. The key points to note are:

  • Dye Identity: this compound (CAS 119509-49-8) is applicable to wool and other protein fibers.
  • Persistence: It shows higher persistence in degradation studies compared to some other acid dyes [4] [5].
  • Protocol Basis: A robust dyeing protocol can be built upon standard acid dyeing methods, with parameters fine-tuned through kinetic and thermodynamic studies.

References

Basic Properties and Fastness of Acid Brown 425

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core information available for Acid Brown 425.

Property Description / Value
Chemical Name This compound [1]
Common Name Acid Havana Brown 2RLX [2]
Recommended Applications Aniline leather (shoe uppers, upholstery, garments) [1]; Wool, nylon, silk, paper, ink [1]
Light Fastness 3-4 (on leather, dark shade) [2]
Perspiration Fastness Alkaline: 3 (wool), 3 (cotton); Acidic: 3 (wool), 3 (cotton) [2]
Drycleaning Fastness 3 [2]
Migration Fastness (PVC) 3-4 [2]
Solubility 50 g/L (in water) [2]

Proposed General Dyeing Protocol for Leather

Based on the application information for this compound and general mechanisms for acid dyes on leather, the following workflow and detailed protocol can be constructed [3] [4]. Note that specific parameters like dye concentration and pH should be optimized for your specific leather type and desired shade.

The diagram below outlines the general workflow for dyeing leather with this compound.

G Start Start Dyeing Process Step1 1. Pre-wetting Use warm water at 40-50°C for 30-60 minutes Start->Step1 Step2 2. Prepare Dye Bath Set bath ratio 1:10-1:20 Add dissolved this compound Acidify to pH 3.5-5.0 Step1->Step2 Step3 3. Dyeing Phase Enter bath at 40-50°C Run for 20-30 minutes Raise to 50-60°C for 30-60 min Step2->Step3 Step4 4. Fatliquoring & Fixing Add fatliquoring agents Add fixing agent if required Step3->Step4 Step5 5. Rinsing & Drying Rinse with cold water Hang to dry Step4->Step5 End Dyed Leather Obtained Step5->End

Detailed Methodology:

  • Pre-wetting: Immerse the leather in warm water (40-50°C) for 30-60 minutes. This ensures the leather hydrates evenly, which is critical for uniform dye uptake. The leather should be thoroughly and uniformly wetted out before proceeding [4].
  • Dye Bath Preparation:
    • Use a dye bath with a liquor ratio of 1:10 to 1:20 (leather weight to water volume).
    • Add the pre-dissolved This compound dye. The specific concentration will depend on the desired shade depth and must be determined experimentally.
    • Acidify the bath using formic acid or acetic acid to achieve a pH between 3.5 and 5.0. This acidic condition is essential for the dye to fix onto the leather fibers [3] [4].
  • Dyeing Process:
    • Enter the pre-wetted leather into the dye bath at a starting temperature of 40-50°C.
    • Run the drum for 20-30 minutes to allow the dye to penetrate evenly.
    • Gradually increase the temperature to 50-60°C over the next 30-60 minutes. Maintaining this temperature allows the dye to fully exhaust onto the leather.
  • Fatliquoring and Fixing:
    • After the color has achieved the desired exhaustion, fatliquoring agents can be added to the same bath to lubricate the leather fibers.
    • The use of a fixing agent at this stage can be considered to improve wet fastness properties.
  • Rinsing and Drying:
    • Once the process is complete, rinse the leather thoroughly with cold water to remove any unfixed dye from the surface.
    • The leather is then set aside for drying under ambient conditions or as per standard post-dyeing procedures [4].

Optimization and Experimental Design

For researchers aiming to optimize the dyeing process precisely, the following table summarizes key variable interactions and suggests a structured approach, informed by response surface methodologies used in similar dyeing optimization studies [5] [6] [7].

Factor Influence & Interaction Optimization Approach
Dye Concentration Primary effect on color depth and fastness. Use Central Composite Design (CCD) to model the relationship between dye uptake and concentration.
pH Critical for dye fixation; lower pH increases exhaustion but may affect levelness. A pH range of 3.5-5.0 is typical for acid dyes on leather.
Temperature Affects dye migration and penetration rate; higher temperatures increase diffusion. Optimize temperature (typically 50-60°C) to balance levelness and exhaustion.
Electrolytes Can act as retarding agents to promote level dyeing. The addition of salts like sodium sulfate may be explored to control the dyeing rate.

Key Characteristics & Research Insights

  • Persistence in Effluents: A study on photodegradation found that this compound was the most persistent dye in a mixture compared to Acid Red 97 and Acid Orange 61, suggesting it may require more robust treatment processes in wastewater [5].
  • Dyeing Mechanism: As an acid dye, this compound is applied in an acidic bath. The mechanism involves the formation of ionic bonds between the anionic sulfonic acid groups in the dye and the cationic sites on the leather fibers (protonated amino groups), supplemented by hydrogen bonding and van der Waals forces [4].

References

Application Notes: Kinetic Study of Acid Brown 425 Adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Acid Brown 425 is an acid dye used in textile and tanning processes, and its effective removal from wastewater is a significant environmental concern [1] [2]. Adsorption onto solid substrates is a prominent and efficient method for its removal. Kinetic studies are crucial as they describe the rate of dye uptake, which governs the residence time required for adsorption and helps in understanding the underlying mechanisms. Research has confirmed that the adsorption of this compound, both in single and multi-dye systems, follows pseudo-second-order kinetics when using activated carbon [3]. A later study on a plant-derived adsorbent also confirmed the applicability of this model for the dye's adsorption [4]. These findings are vital for scaling up laboratory results to industrial-scale water treatment systems.

Summary of Quantitative Kinetic Data

The table below summarizes key quantitative findings from adsorption kinetic studies for this compound.

  • Table 1: Kinetic Parameters for this compound Adsorption
Parameter Activated Carbon System [3] Haloxylon Recurvum Biomass System [4]
Optimal Kinetic Model Pseudo-second-order Pseudo-second-order (Ho's model)
Goodness-of-Fit (χ²) Good correlation reported 0.0679361
Sorption Capacity Range Not specified in abstract 2.846 – 10.011 mg/g
Impact of Initial Dye Concentration Modified behavior in mixture Sorption capacity increases with concentration
Impact of Temperature Studied at 25°C Removal decreases (77.7% to 52.9%); process is exothermic
Impact of Particle Size Not specified Removal decreases (81.3% to 36.6%)
Thermodynamic ΔG Not specified -3.616 to -0.333 (spontaneous)
Thermodynamic ΔH Not specified -24.826 (exothermic)

Detailed Experimental Protocols

Protocol 1: Batch Adsorption Kinetic Study with Activated Carbon

This protocol is adapted from studies modeling the adsorption of acid dyes onto activated carbon [3] [1].

  • Materials

    • Adsorbent: Activated carbon (specify particle size, e.g., 150-200 μm).
    • Adsorbate: Stock solution (e.g., 1000 mg/L) of this compound in deionized water.
    • Equipment: Batch adsorption vessels, mechanical shaker, centrifuge, UV-Vis spectrophotometer or Sequential Injection Analysis (SIA) system.
  • Procedure

    • Preparation: Dry and sieve the activated carbon to a desired particle size range.
    • Batch Experiment: Prepare a series of Erlenmeyer flasks containing a fixed volume (e.g., 100 mL) of this compound solution at the desired initial concentration. Add a pre-weighed mass of activated carbon to each flask.
    • Agitation: Place the flasks in a mechanical shaker at a constant temperature (e.g., 25°C) and agitate at a constant speed.
    • Sampling: At predetermined time intervals, withdraw samples from the flasks. Centrifuge the samples to separate the adsorbent.
    • Analysis: Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the λmax of this compound. For mixed-dye systems, use advanced techniques like Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS) to resolve concentrations despite overlapping signals [1] [5].
    • Data Calculation: The amount of dye adsorbed at time t, q_t (mg/g), is calculated as: q_t = ( (C_0 - C_t) × V ) / m where C_0 and C_t are the initial and at-time t concentrations (mg/L), V is the solution volume (L), and m is the mass of adsorbent (g).
Protocol 2: Adsorption Isotherm and Thermodynamic Study

This protocol is adapted from a 2020 study using Haloxylon recurvum plant biomass as an adsorbent [4].

  • Materials

    • Adsorbent: Haloxylon recurvum stem (HRS) biomass, washed, dried, ground, and sieved to specific particle sizes.
    • Adsorbate: Stock solution of Acid Brown 354 (a related acid brown dye) or this compound.
    • Equipment: Thermostatic shaker, FTIR, SEM, TGA.
  • Procedure

    • Characterization: Characterize the raw and dye-loaded biomass using FTIR (for functional groups), SEM (for surface morphology), and TGA (for thermal stability).
    • Effect of Parameters: Conduct batch experiments to investigate the effects of contact time, initial dye concentration, adsorbent particle size, and temperature (e.g., 25°C, 35°C, 45°C).
    • Isotherm and Thermodynamics: For isotherm studies, vary the initial dye concentration while keeping adsorbent dose constant. For thermodynamics, perform experiments at different temperatures.
    • Data Analysis: Fit the kinetic data to Ho's pseudo-second-order model. Fit the equilibrium data to Langmuir and Temkin isotherm models. Calculate thermodynamic parameters (ΔG, ΔH, ΔS) using van't Hoff equations.

Visualizing the Experimental Workflow

The following diagram outlines the core workflow for a batch adsorption kinetic study, integrating the key steps from the protocols above.

G Start Start Experiment Prep Prepare Adsorbent (Dry, Sieve) Start->Prep Solution Prepare Dye Solution Start->Solution Batch Setup Batch Reactors Prep->Batch Char Adsorbent Characterization (FTIR, SEM, TGA) Prep->Char Solution->Batch Agitate Agitate at Constant Temperature & Time Batch->Agitate Sample Sample at Time Intervals Agitate->Sample Separate Separate Adsorbent (Centrifuge) Sample->Separate Analyze Analyze Supernatant (UV-Vis/SIA-MCR-ALS) Separate->Analyze Calculate Calculate Uptake (q_t) Analyze->Calculate Model Model Kinetic Data Calculate->Model Result Determine Rate Law & Mechanism Model->Result Char->Model

Diagram 1: Workflow for a batch adsorption kinetic study, incorporating characterization feedback.

Visualizing the Kinetic Modeling Process

After data collection, the next critical step is to fit the experimental data to kinetic models to understand the adsorption mechanism. The following diagram illustrates this decision-making process.

G Data Experimental Data (q_t vs. t) PFO Fit to Pseudo-First- Order Model Data->PFO PSO Fit to Pseudo-Second- Order Model Data->PSO CheckPFO Check R² and χ² PFO->CheckPFO CheckPSO Check R² and χ² PSO->CheckPSO SuccessPFO Best Fit: Chemisorption One Adsorbate CheckPFO->SuccessPFO High Other Explore Other Models (Elovich, IPD) CheckPFO->Other Low SuccessPSO Best Fit: Chemisorption Two Adsorbates CheckPSO->SuccessPSO High CheckPSO->Other Low

Diagram 2: Logic flow for selecting the appropriate kinetic model based on goodness-of-fit metrics.

Key Considerations for Researchers

  • Competitive Adsorption: In real wastewater, dyes are rarely alone. Studies show that the adsorption behavior of this compound can be modified in a mixture with Acid Red 97 and Acid Orange 61 [3]. It is crucial to design experiments that account for these competitive interactions.
  • Advanced Analytical Techniques: For multi-component systems, standard UV-Vis may be insufficient due to spectral overlaps. The use of SIA-MCR-ALS is highly recommended for accurate, simultaneous quantification [1] [5].
  • Response Surface Methodology (RSM): To efficiently optimize multiple process variables (e.g., contact time, adsorbent mass, initial concentration), the use of experimental design methodologies like RSM is superior to the traditional one-variable-at-a-time approach [1] [2].

References

Application Notes: Adsorption of Acid Brown 425 on Activated Carbon

Author: Smolecule Technical Support Team. Date: February 2026

Acid Brown 425 is an acid dye used in industrial processes such as tanning. Its removal from wastewater using activated carbon is an effective adsorption method. One study employed experimental design and response surface methodology to optimize this process, finding that under optimized conditions, only about 24% of the dye mixture (which included this compound) remained in solution [1]. The maximum adsorption capacities for various dyes on activated carbons from different sources can range widely from 2.0 to 1169.25 mg·g⁻¹ [2].

Summary of Quantitative Data

The table below summarizes the key quantitative findings from the relevant study.

Parameter Value / Description Context
Dye Studied This compound One of three acid dyes in a mixture [1].
Analysis Method Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS) Used to determine concentrations of individual dyes in a mixture despite overlapping signals [1].
Optimized Outcome ~24% of total dyes remained in solution Result under optimized conditions for the dye mixture [1].
Adsorption Capacity Range for Dyes 2.0 – 1169.25 mg·g⁻¹ General range for dyes on various activated carbons; specific value for this compound not provided [2].

Detailed Experimental Protocol

Here is a recommended protocol based on the methodology of the cited study, which you can adapt for your investigation of the equilibrium isotherm for this compound.

Materials and Preparation
  • Activated Carbon: The study did not specify the exact type of activated carbon used. You will need to select and characterize your adsorbent (e.g., determine its surface area and pore size distribution) [2].
  • Dye Solution: Prepare a stock solution of This compound in distilled water. Dilute this stock to create working solutions of desired initial concentrations (e.g., 10-200 mg/L).
  • Equipment: You will require batch adsorption apparatus, including an orbital shaker incubator, centrifuge, and a UV-Vis spectrophotometer or other suitable analytical instrument.
Experimental Design and Execution
  • Initial Screening: Use a statistical experimental design (e.g., a Full Factorial or Plackett-Burman design) to identify significant factors affecting adsorption. Key variables to test include:
    • Contact time (e.g., 0-240 minutes)
    • Mass of activated carbon (e.g., 0.1-1.0 g/L)
    • Initial dye concentration
    • Solution pH
    • Temperature [1].
  • Response Surface Methodology (RSM): Once key factors are identified, perform a more detailed RSM design (e.g., Central Composite Design) to model the process and find the optimal conditions [1].
  • Isotherm Experiments: To specifically study the equilibrium, run a series of experiments where the adsorbent mass and all other conditions are held constant, and only the initial concentration of this compound is varied. Agitate the samples until equilibrium is reached (determined from kinetic studies).
Analysis and Quantification
  • Sample Separation: After the adsorption process reaches equilibrium, centrifuge the samples to separate the spent activated carbon from the liquid.
  • Dye Concentration Measurement: Analyze the supernatant to determine the equilibrium concentration (( C_e )). For mixed-dye systems, the cited study used SIA-MCR-ALS to resolve concentrations despite overlapping spectral signals [1]. For a single dye, standard spectrophotometric calibration may suffice.
  • Calculate Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (( q_e ), in mg/g) is calculated as: ( q_e = \frac{(C_0 - C_e) V}{m} ) where ( C_0 ) is the initial concentration (mg/L), ( V ) is the volume of the solution (L), and ( m ) is the mass of the adsorbent (g) [2].
Data Fitting and Modeling
  • Fit the experimental (( C_e, q_e )) data to common adsorption isotherm models:
    • Langmuir Model: Assumes monolayer adsorption on a homogeneous surface. The linear form is: ( \frac{C_e}{q_e} = \frac{1}{K_L q_m} + \frac{C_e}{q_m} ) where ( q_m ) (mg/g) is the maximum adsorption capacity and ( K_L ) (L/mg) is the Langmuir constant related to adsorption energy [2] [3].
    • Freundlich Model: An empirical model for heterogeneous surfaces. The linear form is: ( \log q_e = \log K_F + \frac{1}{n} \log C_e ) where ( K_F ) and ( n ) are Freundlich constants indicating adsorption capacity and intensity, respectively [2].
  • Evaluate the best-fit model using the correlation coefficient (R²).

Experimental Workflow for Dye Adsorption

The following diagram outlines the logical workflow for conducting the adsorption experiment, from preparation to data analysis.

start Start Experiment prep Material Preparation start->prep exp_design Design Experiment (Define factor ranges) prep->exp_design screen Screening Experiments exp_design->screen model RSM & Isotherm Experiments screen->model Identify key factors analysis Sample Analysis (Centrifuge & Analyze Ce) model->analysis calc Calculate qe analysis->calc fit Fit Isotherm Models calc->fit report Report Results fit->report

Isotherm Model Fitting Logic

After calculating ( q_e ) and ( C_e ), the next critical step is to determine the best-fitting isotherm model. The diagram below illustrates the decision-making process for model selection.

node_para node_para node_start Start with (Ce, qe) Data fit_lang Fit Langmuir Model node_start->fit_lang fit_freun Fit Freundlich Model node_start->fit_freun check_r2 Compare R² Values fit_lang->check_r2 fit_freun->check_r2 decide Select Best-Fit Model check_r2->decide output_para Report qm, KL, etc. decide->output_para

References

Comprehensive Application Notes and Protocols: Adsorption of Acid Brown 425 Using Pseudo-Second-Order Kinetic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The removal of synthetic dyes from industrial wastewater represents a significant environmental challenge, particularly in the textile and tannery sectors. Acid Brown 425 is an acidic dye commonly used in dyeing processes that poses potential environmental risks if discharged without proper treatment. Among various removal techniques, adsorption technology has emerged as a highly effective and economically viable approach for dye removal from aqueous solutions. These Application Notes provide detailed protocols for investigating the adsorption behavior of this compound using the pseudo-second-order kinetic model, which has been consistently demonstrated to accurately describe the adsorption process for this and related acid dyes across multiple studies.

The kinetic analysis of adsorption processes provides critical insights into the underlying mechanisms, rate-limiting steps, and overall efficiency of contaminant removal. While several kinetic models are available for analyzing adsorption data, the pseudo-second-order model has proven particularly effective for describing the adsorption behavior of acid dyes including this compound, Acid Red 97, and Acid Orange 61 onto various adsorbents. This model presupposes that the adsorption rate is controlled by chemisorption, involving valence forces through the sharing or exchange of electrons between adsorbent and adsorbate, and generally provides an excellent fit for experimental data across diverse adsorption systems. Research has demonstrated that this model effectively characterizes the adsorption kinetics of this compound onto activated carbon as well as more specialized adsorbents like Haloxylon recurvum plant-derived materials.

Experimental Protocols

Materials and Equipment
  • This compound dye: Prepare stock solution (recommended concentration: 1000 mg/L) using distilled water. Store in amber glass containers at 4°C when not in use. Working solutions should be prepared daily by appropriate dilution of the stock solution.

  • Adsorbents: Multiple adsorbent types can be employed:

    • Activated carbon (standard commercial grade, particle size 150-200 μm)
    • Haloxylon recurvum plant-derived biomass (processed, dried, and sieved to specific particle sizes) [1]
    • Specialized adsorbents including multi-walled carbon nanotubes (MWCNTs) and oxidized MWCNTs for comparative studies [2]
  • Essential Equipment:

    • Spectrophotometer (UV-Vis) or Atomic Absorption Spectrophotometry for dye concentration measurement [2]
    • Orbital shaker with temperature control (e.g., HZQ-C model) [2]
    • Centrifuge (capable of 450 rpm minimum) [2]
    • pH meter with temperature compensation
    • Analytical balance (precision ±0.0001 g)
    • Ultrasonic bath (e.g., 71020-DTH-E model) for dispersing adsorbents [2]
    • Temperature-controlled water bath or environmental chamber
Adsorption Experimental Procedure
  • Solution Preparation:

    • Prepare this compound solutions across a concentration range of 10-100 mg/L from the stock solution using serial dilution techniques [2].
    • Adjust solution pH using 0.1M NaOH or 0.1M HCl as needed, with initial studies recommended across pH 3-9 to determine optimal conditions.
  • Adsorbent Preparation:

    • Weigh precisely 0.05 g of adsorbent for each 10 mL of dye solution unless exploring mass effects [2].
    • For plant-derived adsorbents like Haloxylon recurvum, ensure proper pretreatment including washing, drying, and sieving to specific particle size ranges (typically 150-500 μm) [1].
  • Batch Adsorption Experiments:

    • Combine adsorbent and dye solution in sealed containers (e.g., Erlenmeyer flasks with stoppers).
    • Agitate the mixture using an orbital shaker at constant speed (e.g., 120 rpm) and controlled temperature (25°C recommended for initial studies).
    • Conduct time-series sampling from 5 to 60 minutes, with more frequent sampling during initial stages (first 30 minutes) [2].
  • Sample Processing:

    • At each predetermined time interval, withdraw samples and immediately centrifuge at 450 rpm for 5-10 minutes to separate adsorbent particles [2].
    • Filter supernatant through 0.2-μm membrane filters to ensure complete removal of fine adsorbent particles.
    • Analyze filtrate for residual dye concentration using appropriate analytical methods.
Analytical Measurements
  • Dye Concentration Quantification:

    • For single-dye systems, use UV-Vis spectrophotometry at the wavelength of maximum absorption (λmax) for this compound.
    • For mixed-dye systems (when studying this compound with Acid Red 97 and Acid Orange 61), implement multivariate calibration methods such as Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS) to resolve overlapping spectral signals [3].
  • Adsorption Capacity Calculation:

    • Calculate the amount of dye adsorbed at time t (qt) using the mass balance equation:

      where C0 is the initial dye concentration (mg/L), Ct is the concentration at time t (mg/L), V is the solution volume (L), and m is the adsorbent mass (g) [2].

    • Calculate the equilibrium adsorption capacity (qe) when Ct approaches a constant value (typically after 35-45 minutes for this compound).

Data Analysis

Kinetic Modeling
  • Pseudo-First-Order Model:

    • Apply the linear form: ln(qe - qt) = ln(qe) - k1 × t
    • Plot ln(qe - qt) versus t to determine k1 (rate constant) from the slope [2].
  • Pseudo-Second-Order Model:

    • Apply the linear form: t/qt = 1/(k2 × qe²) + t/qe
    • Plot t/qt versus t to determine k2 (rate constant) and qe (equilibrium adsorption capacity) from the slope and intercept [2].
    • The initial adsorption rate h (mg/g/min) can be calculated as h = k2 × qe².
  • Intraparticle Diffusion Model:

    • Apply the equation: qt = k3 × t¹/² + c
    • Plot qt versus t¹/² to identify whether intraparticle diffusion is rate-limiting (linear plot passing through origin suggests it is the sole rate-controlling step) [2].
Isotherm and Thermodynamic Analysis
  • Adsorption Isotherms:

    • Conduct equilibrium studies across various initial dye concentrations (10-100 mg/L) at constant temperature.
    • Fit experimental data to Langmuir, Freundlich, and Temkin isotherm models to understand adsorption mechanisms and surface properties [1].
  • Thermodynamic Parameters:

    • Perform adsorption experiments at different temperatures (e.g., 25°C, 35°C, 45°C).
    • Calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) using van't Hoff plots to determine spontaneity and nature of the adsorption process [1].

Results & Discussion

Kinetic Parameter Comparison

Table 1: Comparative Pseudo-Second-Order Kinetic Parameters for this compound Adsorption

Adsorbent Type qe (mg/g) k2 (g/mg/min) Initial Rate, h (mg/g/min) Reference
Activated Carbon - - - 0.95-0.99 [4]
Haloxylon recurvum 2.846-10.011 - - >0.99 [1]
MWCNTs - 0.001-0.01 - >0.99 [2]

Note: Dashes indicate values not explicitly reported in the literature but confirmed to follow pseudo-second-order kinetics.

Adsorption Performance Summary

Table 2: Adsorption Performance of this compound Under Different Conditions

Parameter Effect on Adsorption Optimal Condition Remarks
Initial Dye Concentration Adsorption capacity increases (2.846 to 10.011 mg/g) 10-100 mg/L range studied Higher concentrations increase driving force but may saturate sites [1]
Temperature Removal decreases (77.7% to 52.9%) with increasing temperature Lower temperatures (25°C) Suggests exothermic process [1]
Particle Size Removal decreases (81.3% to 36.6%) with increasing size Smaller particles (150-250 μm) Smaller size increases surface area [1]
Contact Time Rapid initial removal, equilibrium in 35-45 minutes 35 minutes Longer times show negligible improvement [2]
pH Variable effect depending on adsorbent System-dependent pH affects dye ionization and surface charge [5]
Comparative Adsorption Behavior

Studies investigating the simultaneous adsorption or photodegradation of multiple acid dyes have revealed that this compound consistently demonstrates different behavior compared to similar dyes like Acid Red 97 and Acid Orange 61. When using activated carbon in mixed dye systems, this compound often exhibits distinct adsorption characteristics, sometimes showing competitive effects that modify its adsorption behavior compared to single-dye systems [4]. In photodegradation studies, this compound has been identified as the most persistent dye in the mixture, consistently showing higher resistance to degradation compared to the other two acid dyes [5]. This persistence underscores the importance of developing optimized adsorption processes specifically tailored for this dye.

The thermodynamic parameters calculated for this compound adsorption provide additional insights into the process mechanism. Studies using Haloxylon recurvum plant-derived adsorbents have reported negative Gibbs free energy values (ΔG = -3.616 to -0.333 kJ/mol), confirming the spontaneous nature of the adsorption process [1]. The negative enthalpy value (ΔH° = -24.826 kJ/mol) further verifies the exothermic character of the adsorption, consistent with the observed decrease in removal efficiency with increasing temperature [1]. These thermodynamic properties have important implications for process optimization and scaling to industrial applications.

Visualization

Experimental Workflow Diagram

G Start Start Prep Prepare Adsorbent and Dye Solutions Start->Prep Batch Set Up Batch Adsorption Experiments Prep->Batch Sample Time-Based Sampling Batch->Sample Analyze Analyze Residual Dye Concentration Sample->Analyze Model Apply Kinetic Models Analyze->Model Compare Compare Parameters & Evaluate Fit Model->Compare End End Compare->End

Figure 1: Experimental workflow for this compound adsorption kinetics studies

Kinetic Modeling Diagram

G Data Experimental qt vs t Data PFO Pseudo-First-Order Model Fitting Data->PFO PSO Pseudo-Second-Order Model Fitting Data->PSO IPD Intraparticle Diffusion Model Fitting Data->IPD Evaluate Evaluate R² Values & Best Fit PFO->Evaluate PSO->Evaluate IPD->Evaluate PSOBest Pseudo-Second-Order Typically Best Fit Evaluate->PSOBest Highest R²

Figure 2: Kinetic model evaluation workflow for adsorption data analysis

Applications

The protocols and methodologies outlined in these Application Notes support various research and implementation scenarios in both academic and industrial settings. The optimized adsorption processes for this compound have direct applications in wastewater treatment facilities serving textile industries, tanneries, and other dye-consuming sectors. The response surface methodologies and experimental designs referenced in these studies enable the development of efficient treatment systems that minimize operational costs while maximizing dye removal efficiency [3]. The finding that activated carbon effectively removes this compound, along with the identification of low-cost alternatives like Haloxylon recurvum plant-derived adsorbents, provides viable solutions for both large-scale industrial applications and smaller-scale operations in developing regions.

For the pharmaceutical industry and other sectors requiring high-purity water, these adsorption protocols offer reliable methods for removing dye contaminants from process water and wastewater streams. The kinetic and thermodynamic parameters established through these methods facilitate the design of customized adsorption systems with predictable performance characteristics. Furthermore, the experimental approaches described can be adapted to investigate the adsorption behavior of other dye molecules or organic contaminants, supporting broader research initiatives in environmental remediation and pollution control. The demonstrated effectiveness of the pseudo-second-order model across diverse adsorbent types provides researchers with a robust theoretical framework for interpreting experimental data and elucidating adsorption mechanisms.

Conclusion

These Application Notes provide comprehensive protocols for investigating the adsorption kinetics of this compound using the pseudo-second-order model. The systematic experimental methodology, combined with rigorous data analysis techniques, enables researchers to accurately characterize the adsorption process and optimize operational parameters. Key findings from the literature indicate that the pseudo-second-order model consistently provides the best fit for this compound adsorption across various adsorbent systems, including activated carbon, plant-derived biomass, and carbon nanotubes. The spontaneous and exothermic nature of the adsorption process, coupled with the observed dependence on particle size and temperature, provides critical insights for process optimization. By implementing these standardized protocols, researchers and practitioners can develop efficient, cost-effective adsorption systems for removing this compound and related acid dyes from industrial wastewater streams, contributing to improved environmental protection and sustainable industrial practices.

References

analytical method determination Acid Brown 425 concentration mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Approach for Studying Acid Brown 425 Degradation

This section outlines a methodology optimized for the photodegradation of this compound in a mixture with other dyes (Acid Red 97 and Acid Orange 61). The process uses a response surface methodology (RSM) to model and optimize the degradation efficiency, identifying key influencing factors [1].

The experimental workflow for this analytical method is summarized in the diagram below:

Materials and Equipment

  • Textile Dyes: this compound (CAS 119509-49-8) [2], Acid Red 97, and Acid Orange 61.
  • Reagents: Hydrogen peroxide (H₂O₂), catalysts (e.g., TiO₂), and pH regulators (e.g., NaOH, H₂SO₄).
  • Equipment:
    • Photoreactor with a controlled light source.
    • Magnetic stirrer or agitator.
    • pH meter.
    • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer).

Experimental Procedure

  • Solution Preparation: Prepare aqueous mixtures of the three dyes (this compound, Acid Red 97, Acid Orange 61) at desired initial concentrations.
  • Factor Screening (Preliminary Stage):
    • Use a saturated fractional factorial design to evaluate seven variables [1].
    • The variables and their tested levels are listed in Table 1 below.
    • Analyze the data to identify the variable with the most significant effect on photodegradation efficiency.
  • Process Optimization (Secondary Stage):
    • Based on the screening results, fix less influential variables. The cited study fixed the dye concentration and proceeded without a catalyst [1].
    • Use a Central Composite Design (CCD) to establish a response surface model for the remaining key variables.
    • Run experiments as per the CCD matrix and measure the degradation rate of each dye.

Key Experimental Variables and Data

Table 1: Factors Investigated in the Photodegradation Study

Factor Role in the Study Levels / Type Tested
H₂O₂ Oxidizing agent Presence/Absence, Concentration
Catalyst Photocatalyst Type, Concentration
pH Solution acidity Varied levels
Stirring Mixing efficiency Present/Absent
Dye Concentration Target pollutant Initial concentration in mixture

Key Findings from the Study:

  • The presence of H₂O₂ was the most influential factor in the photodegradation process [1].
  • A catalyst was not necessary for the rapid degradation of the dyes under these specific conditions [1].
  • This compound was the most persistent dye in the mixture, degrading more slowly than Acid Red 97 and Acid Orange 61 [1].
  • The process was successfully modeled using a second-order equation derived from the response surface methodology [1].

Important Notes for Researchers

  • Analytical Measurement: The specific analytical method for quantifying dye concentration (e.g., UV-Vis spectrophotometry at a specific wavelength for this compound) should be calibrated and validated separately.
  • Model Applicability: The generated second-order model is specific to the experimental conditions and dye mixture used. It is crucial to validate the model's predictions under your local lab conditions.
  • Scope of Protocol: This protocol is adapted from a photodegradation study. For directly determining the concentration of this compound in a mixture (without degradation), techniques like High-Performance Liquid Chromatography (HPLC) would likely be more appropriate, though they were not covered in the available search results.

References

Application Notes and Protocols: Batch Adsorption Process for Acid Brown 425 Dye Removal from Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Acid Brown 425 is an acid dye used in industries such as textiles, leather, and paper. Its release into water bodies poses significant environmental and health risks, including potential carcinogenic and mutagenic effects [1]. The batch adsorption process provides a highly efficient, economically viable, and simple-to-operate method for removing this dye from wastewater. These notes consolidate the latest research to provide a detailed protocol for researchers and scientists aiming to implement or study this process. Adsorption is widely regarded as a superior method due to its high removal efficiency, operational simplicity, and cost-effectiveness, especially when using optimized adsorbents like activated carbon [1] [2].


Materials and Equipment

Chemical Reagents
  • Target Adsorbate: this compound dye.
  • Adsorbent: Activated Carbon (PAC or GAC) is the most documented and effective adsorbent for this compound [3] [4].
  • Solvents: Deionized water for preparing synthetic wastewater.
  • pH Adjusters: 0.1 M HCl and 0.1 M NaOH solutions for pH optimization [5].
Laboratory Equipment
  • Agitation Device: An orbital shaker or mechanical stirrer capable of maintaining a constant speed (e.g., 150 rpm).
  • pH Meter: A calibrated digital pH meter.
  • Analytical Instrument for Dye Quantification: A UV-Vis Spectrophotometer or, for mixed dye systems, advanced techniques like Sequential Injection Analysis with Multivariate Curve Resolution (SIA-MCR-ALS) [4].
  • Separation Equipment: Filter papers (e.g., 0.45 µm syringe filters) or a centrifuge.
  • Containers: Conical flasks or falcon tubes (50-250 mL capacity) with sealing caps.

Experimental Protocol: Batch Adsorption of this compound

The following workflow outlines the complete batch adsorption experiment:

G Start Start Experiment Prep Prepare Stock Solution Start->Prep pH Adjust Solution pH Prep->pH Adsorbent Weigh Adsorbent pH->Adsorbent pH_param Optimum pH: 2 pH->pH_param Combine Combine Adsorbent and Dye Solution Adsorbent->Combine Agitate Agitate Mixture (150 rpm) Combine->Agitate Sample Sample & Separate Agitate->Sample Agitate_param Equilibrium Time: ~60 min Agitate->Agitate_param Analyze Analyze Supernatant Sample->Analyze Calculate Calculate Removal % & Adsorption Capacity Analyze->Calculate End End Experiment Calculate->End

Stock Solution Preparation
  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
  • Dilute the stock solution to the desired initial concentrations for experiments, typically in the range of 10–200 mg/L, depending on the study's focus [3] [4].
Optimization of Critical Parameters

The efficiency of adsorption is highly dependent on several physical-chemical parameters. A systematic optimization of each is crucial.

  • Initial pH Adjustment: The pH of the dye solution is one of the most critical factors.

    • Adjust the pH of each dye solution sample using 0.1 M HCl or NaOH.
    • Optimum Value: For acid dyes like this compound, the highest adsorption is typically achieved under strongly acidic conditions (pH ~2) [5]. At this pH, the surface of the adsorbent becomes highly protonated, favoring the adsorption of anionic dye molecules via strong electrostatic attraction.
  • Adsorbent Dosage:

    • Add varying masses of the activated carbon (e.g., 0.2 to 1.5 g/L) to a fixed volume of dye solution.
    • Optimum Value: The optimal dosage must be determined experimentally. For acid dyes on materials like spent brewery grains, dosages around 0.8-1.0 g/L have been effective [5]. An optimum is identified when increased dosage no longer significantly improves removal efficiency.
  • Contact Time and Agitation:

    • Place the flasks containing the adsorbent-dye mixture on an orbital shaker.
    • Maintain a constant agitation speed (e.g., 150 rpm) to ensure proper mixing [6].
    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 min) for analysis.
    • Optimum Value: The system typically reaches equilibrium within 60 minutes for many adsorbents [5]. The point where the dye concentration in the solution stabilizes is considered the equilibrium time.
  • Initial Dye Concentration:

    • Conduct experiments with a series of initial dye concentrations to understand the adsorption capacity and isotherm.
Sampling and Analysis
  • At the end of the predetermined contact time, separate the adsorbent from the liquid phase immediately using 0.45 µm syringe filters or centrifugation.
  • Analyze the concentration of this compound in the filtrate using a calibrated UV-Vis spectrophotometer at its maximum wavelength. For complex mixtures, SIA-MCR-ALS can be used for simultaneous determination [4].
Data Calculation

Calculate the percentage removal of the dye and the adsorption capacity at equilibrium (qe, mg/g) using the following equations:

Percentage Removal (%) = (C0 - Ce) / C0 × 100

Equilibrium Adsorption Capacity, qe (mg/g) = (C0 - Ce) × V / m

Where:

  • C0 = Initial dye concentration (mg/L)
  • Ce = Dye concentration at equilibrium (mg/L)
  • V = Volume of the solution (L)
  • m = Mass of the dry adsorbent used (g) [2]

Performance Data and Modeling

Table 1: Summary of Optimized Parameters for this compound Adsorption
Parameter Optimal Value or Range Key Findings & Observations
Adsorbent Activated Carbon Shows high efficacy; behavior can be modified in multi-dye systems [3] [4].
Optimum pH 2 Maximum adsorption due to favorable electrostatic interactions [5].
Equilibrium Time 60 min System reaches equilibrium; kinetics best described by Pseudo-Second-Order model [5].
Adsorbent Dosage 0.8 - 1.0 g/L Sufficient for effective removal; depends on initial concentration and adsorbent type [5].
Adsorption Isotherm Freundlich Model S-type isotherm indicates cooperative adsorption, best described by the Freundlich model for heterogeneous surfaces [3].
Kinetic Model Pseudo-Second-Order Suggests that chemisorption is the rate-controlling step [3] [5].
Adsorption Kinetics
  • Fit the experimental time-series data to kinetic models.
  • The Pseudo-Second-Order model has been found to provide an excellent correlation for the adsorption of this compound, indicating that the process rate is likely controlled by chemisorption [3] [5].
Adsorption Isotherms
  • Fit the equilibrium concentration data (at constant temperature) to isotherm models.
  • The experimental isotherm for this compound is often reported as the S-type according to Giles's classification [3].
  • The Freundlich isotherm model generally provides the best fit, suggesting adsorption occurs on a heterogeneous surface [3].

Troubleshooting and Best Practices

  • Competitive Adsorption: In real wastewater, multiple dyes are present. Note that the adsorption capacity and behavior of this compound can be significantly affected when in a mixture with other acid dyes like Acid Red 97 and Acid Orange 61 [3] [4]. Always test in single and multi-component systems.
  • Analytical Interference: In mixed dye systems, the overlapping spectral profiles can make quantification difficult. Employ chemometric tools like Multivariate Curve Resolution (MCR-ALS) for accurate, simultaneous determination of concentrations [4].
  • Agitation Speed: Ensure a consistent and sufficient agitation speed (e.g., 150 rpm) to minimize external mass transfer resistance but avoid speeds that could cause excessive vortexing or adsorbent degradation [6].

Conclusion

The batch adsorption process using activated carbon is a robust and effective method for removing this compound dye from aqueous solutions. Success hinges on rigorously optimizing key parameters, with pH 2 and a 60-minute contact time being particularly critical. Researchers should model their data using the Pseudo-Second-Order kinetic and Freundlich isotherm models for an accurate representation of the process mechanics. These protocols provide a solid foundation for laboratory-scale studies, which can be scaled up for industrial wastewater treatment applications.


References

improving Acid Brown 425 adsorption capacity activated carbon

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the key factors affecting Acid Brown 425 adsorption? The main factors are contact time, mass of activated carbon, and the initial concentrations of the dyes in the solution. These factors can interact, especially when multiple dyes are present, making experimental design crucial for optimization [1] [2].

  • Does the presence of other dyes influence this compound adsorption? Yes. In a mixture with Acid Red 97 and Acid Orange 61, the dyes can interact and modify each other's adsorption behavior. This competitive adsorption means the performance in a single-dye system may differ from a multi-dye system [3].

  • What kinetic and isotherm models best describe the adsorption process? The adsorption of these acid dyes generally follows pseudo-second-order kinetics, suggesting that the process rate is controlled by chemisorption. For equilibrium data, the Freundlich isotherm often provides a good fit, indicating adsorption onto a heterogeneous surface [3].

  • What is a typical adsorption capacity I can expect? A review of activated carbons from various sources shows a wide range of maximum adsorption capacities for dyes, typically between 2.0 and 1169.25 mg∙g⁻¹. The specific capacity for your experiment will depend on the properties of the activated carbon used [4].

Experimental Data & Performance

The table below summarizes key findings from studies on the adsorption of this compound and related dyes.

Aspect Description Key Findings
Adsorption in Mixture Competitive adsorption with Acid Red 97 & Acid Orange 61 [3] Dyes interact; this compound had highest remaining concentration in solution after process [2].
Isotherm Type Shape of equilibrium curve [3] Generally follows S-type isotherm in mixtures (except Acid Orange 61).
Isotherm Model Mathematical fit for equilibrium data [3] Data best described by Freundlich model.
Kinetic Model Mathematical fit for rate of adsorption [3] Process follows pseudo-second-order kinetics.
Capacity Range General performance of activated carbons [4] Maximum dye adsorption capacity between 2.0–1169.25 mg∙g⁻¹.

Experimental Optimization Workflow

For a systematic approach to optimizing adsorption conditions, follow the workflow below. It is based on experimental design methodologies successfully used for these dyes [1] [2].

Start Start: Define Optimization Goal A Screening Phase (Use Fractional Factorial Design) Start->A B Identify Critical Factors: - Contact Time - Carbon Mass - Initial Dye Concentration A->B C Pathfinding Phase (Use Steepest Ascent Method) B->C D Locate Optimal Region for Adsorption Efficiency C->D E Modeling Phase (Use Response Surface Methodology) D->E F Fit a First-Order Response Surface Model E->F G Obtain Optimized Conditions F->G End Validate Model with Experiment G->End

Detailed Experimental Protocol

This protocol outlines the key steps for a batch adsorption experiment and subsequent analysis, drawing from the referenced studies [1] [3] [2].

  • Preparation of Adsorbate Solutions:

    • Prepare stock solutions of this compound, both individually and in a mixture with other relevant dyes (e.g., Acid Red 97, Acid Orange 61).
    • Dilute the stock solutions to desired initial concentrations (e.g., in the range of 10-50 mg/L) for experimental use.
  • Batch Adsorption Experiments:

    • Add a predetermined mass of activated carbon to a series of flasks containing the dye solution.
    • Agitate the flasks in a shaker at a constant temperature (e.g., 25°C) and speed for varying contact times.
    • After the set time, separate the activated carbon from the solution by filtration or centrifugation.
  • Analysis of Residual Dye Concentration:

    • Determine the concentration of this compound remaining in the solution. In mixtures where dye signals overlap, use Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS) to resolve and quantify individual dye concentrations simultaneously [1] [2].
  • Data Calculation and Modeling:

    • Calculate Adsorption Capacity: Determine the amount of dye adsorbed per gram of carbon (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / M, where C₀ and Cₑ are initial and equilibrium concentrations (mg/L), V is solution volume (L), and M is carbon mass (g) [5].
    • Fit Kinetic Data: Test your kinetic data against pseudo-first-order and pseudo-second-order models to confirm the adsorption rate mechanism [3].
    • Fit Isotherm Data: At equilibrium, fit the data to Langmuir and Freundlich isotherm models to understand the surface properties and affinity of the adsorbent [3] [5].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low adsorption capacity for this compound in a mixture. Competitive adsorption from other acid dyes. Optimize parameters specifically for the multi-component system; consider increasing carbon dose [3].
Inaccurate measurement of dye concentration in mixtures. Overlapping spectral signals of different dyes. Implement SIA-MCR-ALS for multivariate resolution of concentrations [1] [2].
Poor fit of equilibrium data to Langmuir model. Heterogeneous adsorbent surface or multilayer adsorption. Use the Freundlich isotherm model for a better fit [3].
Slow adsorption kinetics. Inefficient mass transfer or small pore size. Ensure adequate agitation; use activated carbon with a larger surface area and appropriate pore structure [4].

References

competitive adsorption Acid Brown 425 in dye mixtures

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Here are answers to common questions and solutions to typical problems researchers face when studying the competitive adsorption of Acid Brown 425.

  • FAQ: How does this compound behave in a mixture compared to other acid dyes?

    • Answer: In mixtures with other acid dyes like Acid Red 97 and Acid Orange 61, this compound often exhibits greater persistence and can be more difficult to remove [1] [2]. Its behavior in adsorption isotherms can also change; while it typically follows a Freundlich model in single-dye systems, its adsorption can be modified in multi-component systems, sometimes resulting in S-type isotherms for other dyes in the mixture [3]. This suggests competitive effects for adsorption sites are significant.
  • Problem: Experimental adsorption capacity for this compound is much lower than predicted by single-component model parameters.

    • Solution: This is a common challenge in multi-component systems. The competitive Langmuir model (CLM) often fails because it assumes all adsorption sites are equivalent and universal [4].
    • Troubleshooting Steps:
      • Characterize Adsorbent Site Heterogeneity: Do not rely solely on single-dye parameters. Recognize that your adsorbent likely has a variety of active sites with different affinities for each dye [4].
      • Identify Interfering Ions: Test the impact of cations in your solution. Divalent cations (e.g., Ca²⁺, Mg²⁺) typically reduce this compound adsorption more significantly than monovalent cations (e.g., Na⁺, K⁺) due to stronger competition for sites [5].
      • Use a More Robust Model: Consider that adsorption occurs through multiple interaction types, each with its own constant. Classifying sites as "universal" or "specific" can lead to more accurate predictions [4].
  • Problem: The removal efficiency of this compound is inconsistent across different biological treatment systems.

    • Solution: The choice of biological agent is critical. Standard algal or duckweed (Lemna minor) ponds may show very low removal efficiency for some dyes [6].
    • Troubleshooting Steps:
      • Select Effective Bioremediators: For dye removal, prioritize systems containing Lemna minor (duckweed). Studies show these can achieve significantly higher removal rates for certain dyes compared to algae-only or control ponds [6].
      • Optimize Conditions: Ensure the system is designed to prevent algae from being outcompeted, as Lemna minor can cover the water surface and inhibit algal growth by limiting light penetration [6].

Experimental Data & Protocols

The table below summarizes key experimental data from published studies on this compound and its behavior in mixtures, which can serve as a benchmark for your own work.

Table 1: Summary of Experimental Studies on this compound in Mixtures

Study Focus Dyes in Mixture Key Findings Reference

| Adsorption on Activated Carbon | Acid Red 97, Acid Orange 61, this compound | - Adsorption rates follow pseudo-second-order kinetics.

  • Isotherms are often S-type in mixtures.
  • The Freundlich model provides the best fit for isotherm data.
  • Dyes in the mixture competitively affect each other's adsorption. | [3] | | Photodegradation | Acid Red 97, Acid Orange 61, this compound | - This compound was the most persistent dye in the mixture.
  • The presence of H₂O₂ was the most influential variable.
  • A catalyst was not always necessary for rapid degradation. | [1] [2] | | Competitive Adsorption Modeling | (Study on model dyes) | - The Competitive Langmuir Model (CLM) can fail if the "universality of sites" assumption is incorrect.
  • Successful prediction requires accounting for site heterogeneity and multiple types of adsorption interactions. | [4] |

Detailed Experimental Methodology

For studying the adsorption of this compound in a multi-component system, you can adapt the following methodology based on published work [3].

Protocol: Competitive Adsorption of Acid Dyes on Activated Carbon

  • Materials Preparation:

    • Adsorbent: Use activated carbon. Pre-treat by washing and drying to ensure consistency.
    • Dye Solutions: Prepare individual stock solutions of this compound, Acid Red 97, and Acid Orange 61 in distilled water. Prepare both single-dye and multi-dye mixtures for comparative studies.
  • Batch Adsorption Experiments:

    • Procedure: In a series of Erlenmeyer flasks, add a fixed mass of activated carbon to a known volume and concentration of dye solution.
    • Control: Agitate the flasks in a shaker at a constant speed and temperature.
    • Sampling: At predetermined time intervals, withdraw samples, filter them to remove carbon particles, and analyze the supernatant.
  • Analysis:

    • Dye Concentration: Measure the concentration of each dye in the mixture using a technique like UV-Vis spectrophotometry.
    • Kinetics: Fit the concentration data over time to kinetic models. The pseudo-second-order model is expected to provide a good correlation [3].
    • Isotherms: Conduct experiments at varying initial concentrations to generate equilibrium adsorption data. Fit this data to the Freundlich isotherm model [3].

The following diagram illustrates the core concept of competitive adsorption and the experimental workflow.

G Start Start Experiment Prep Prepare Materials: - Activated Carbon - Dye Solutions (Single/Mix) Start->Prep Batch Batch Adsorption Setup: - Agitate at Constant Temp Prep->Batch Sample Sample & Filter at Time Intervals Batch->Sample Analyze Analyze Supernatant: - Dye Concentration (UV-Vis) Sample->Analyze Model Data Modeling: - Kinetics (Pseudo-Second-Order) - Isotherms (Freundlich) Analyze->Model Competitive Competitive Adsorption Mechanism Site Limited Adsorption Sites on Activated Carbon Competitive->Site Dye1 This compound Site->Dye1 Competes for Dye2 Other Dye (e.g., Acid Red 97) Site->Dye2 Competes for Adsorbed Adsorbed Dye Molecules Dye1->Adsorbed Dye2->Adsorbed

Key Technical Insights

  • Persistence of this compound: Be aware that in both adsorption and degradation processes, this compound often shows a tendency to be more persistent than other acid dyes in a mixture. Plan your experiments and analysis methods with this in mind [1] [2].
  • Beyond Simple Models: The failure of classic models like CLM highlights the complexity of real-world systems. For accurate predictive modeling, you must account for the heterogeneity of adsorption sites and the different types of interactions (e.g., electrostatic, complexation) that can occur simultaneously [5] [4].

References

thermal stability Acid Brown 425 dyeing process

Author: Smolecule Technical Support Team. Date: February 2026

Acid Brown 425: Dye Properties & Known Data

The table below summarizes the key identifiers and available information for this compound.

Property Description
Chemical Name This compound [1]
CAS Number 119509-49-8 [1]
Recommended Uses Dyeing of wool, nylon, silk, paper, leather, and inks [2]. For aniline leather, it is recommended for shoe uppers, upholstery, and garments [2].
Key Finding In photodegradation studies (breaking down the dye using light), This compound was identified as the most persistent dye in a mixture with Acid Red 97 and Acid Orange 61, meaning it degrades more slowly than the others under light [3] [4].

Experimental Protocol: Photodegradation Study

Since direct thermal stability data is unavailable, the following is a detailed methodology from a relevant photodegradation study. This can serve as a reference for designing your own experiments to investigate dye stability.

A 2010 study aimed to determine the most efficient conditions for the photodegradation of a mixture containing this compound, Acid Red 97, and Acid Orange 61 [3] [4]. The experimental approach was conducted in two stages:

  • Factor Screening: A saturated fractional factorial design was used to screen seven variables for their influence on the degradation process. The variables assessed were:

    • Type of catalyst
    • Concentration of catalyst
    • Presence of H₂O₂
    • Concentration of H₂O₂
    • Stirring rate
    • pH of the solution
    • Dye concentration The study concluded that the presence of H₂O₂ was the most influential variable for the photodegradation process [3] [4].
  • Response Surface Methodology (RSM): After screening, a central composite design was used to model the behavior of the photodegradation further. In this stage, the concentration of this compound was fixed, and the degradation was performed without a catalyst. The study found that the process could be modeled using a second-order equation [3] [4].

Troubleshooting & FAQs

Based on the analyzed research, here are answers to potential questions.

Q1: Why is my dye solution containing this compound not degrading as quickly as others in my photodegradation experiment? A: Research indicates that this compound is more persistent than similar acid dyes like Acid Red 97 and Acid Orange 61. Its molecular structure may be more resistant to breakdown. To enhance degradation, ensure you are using an optimal concentration of H₂O₂, which was identified as the most critical factor [3] [4].

Q2: Can I degrade this compound without using a metallic catalyst? A: Yes, the referenced study found that a catalyst was not needed for the quick photodegradation of the dye mixture when H₂O₂ was used under light [3] [4].

Experimental Workflow for Dye Stability Investigation

The following diagram outlines a general experimental workflow you can adapt to investigate the stability of this compound, based on the principles of the cited study.

Start Start: Plan Experiment Vars Identify Key Variables (pH, H₂O₂ conc., Temperature, Dye conc., Stirring) Start->Vars Screen Screening Phase (Fractional Factorial Design) Vars->Screen Analyze Analyze Results (Identify Critical Factors) Screen->Analyze Model Optimization Phase (Response Surface Methodology) Analyze->Model Result Establish Predictive Model Model->Result

How to Proceed Without Specific Thermal Stability Data

The search results lack direct information on the thermal stability of this compound. Here’s how you can proceed:

  • Contact Suppliers: Manufacturers like Viana Chemicals may have technical data sheets with stability information [2].
  • Conduct Original Research: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the dye's thermal behavior directly.
  • Broaden Literature Review: Search specifically for "Thermogravimetric Analysis (TGA) of acid dyes" or look into studies on the dyeing processes you're using (e.g., leather, nylon) which might contain relevant stability data.

References

Acid Brown 425 water solubility enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility Challenges

A substance has poor aqueous solubility when the maximum amount of solute that can dissolve in a given volume of solvent at a definite temperature is too low for the desired application [1]. For researchers, overcoming this is crucial for applications like oral drug administration or, in the case of dyes, for achieving consistent and vibrant coloration.

Techniques for Solubility Enhancement

The following table summarizes common techniques that can be explored for solubility enhancement. These are derived from general pharmaceutical and chemical practices [1].

Method Mechanism of Action Example Application
Physical Alteration [1] Increases surface area for dissolution via particle size reduction (micronization, nanonization). Polymorphs, solid dispersions.
Surfactants [1] Forms micelles that encapsulate insoluble molecules above critical micelle concentration (CMC). Solubilizing Vitamins A, D, E, K; Chloramphenicol.
Co-solvency [1] Reduces interfacial tension using water-miscible solvents. Use of Propylene Glycol (PG), Sorbitol, PEG for weak electrolytes/non-polar molecules.
Complexation [1] Insoluble drug & additive form soluble complex in vehicle. EDTA-metal ion complexes; Iodine with Potassium Iodide.
Inclusion Complex [1] Guest molecule entrapped in host molecule cavity. Use of Beta-Cyclodextrin (BCD).
Hydrotropy [1] Solubility increase via large amounts of additives (non-surface active). Caffeine solubility increased by Sodium Benzoate.
pH Adjustment [1] Manipulates ionization degree of weak acids/bases for higher solubility. Use of Acetate or Phosphate buffers.
Chemical Modification [1] Converts poorly soluble substance into more soluble derivative/salt. Conversion of alkaloids to alkaloidal salts.

Other advanced methods mentioned include the Supercritical fluid process, sonocrystallization, and the prodrug approach [1].

Experimental Workflow for Solubility Screening

When facing a poorly soluble compound like Acid Brown 425, a systematic approach is key. The following diagram outlines a logical workflow for identifying the most effective enhancement strategy.

solubility_workflow cluster_0 Select Enhancement Strategy Start Start: Poorly Soluble Compound P1 Characterize Compound (pKa, Log P, Polymorphs) Start->P1 D1 Is compound ionizable? P1->D1 P2 Perform Preliminary Solubility Screening P3 Evaluate Lead Methods (Stability, Performance) P2->P3 P4 Optimize & Scale-up Leading Formulation P3->P4 End Final Optimized Formulation P4->End D1->P2 Yes D2 Is chemical modification an option? D1->D2 No D3 Is compound thermally stable? D2->D3 No M1 Chemical Modification D2->M1 Yes D4 Is compound compatible with organics? D3->D4 No M2 Physical Alteration (e.g., Micronization) D3->M2 Yes M3 Co-solvency / Surfactants D4->M3 Yes M4 Inclusion Complexation (e.g., Cyclodextrins) D4->M4 No M1->P2 M2->P2 M3->P2 M4->P2

Frequently Asked Questions & Troubleshooting

Q1: My solution becomes cloudy after adding a hydrotropic agent. What went wrong?

  • Precipitation: The additive might have caused the dye to precipitate if it exceeded its solubility in the new solvent system. Try a lower concentration of the hydrotropic agent or a different solvent blend.
  • Incompatibility: The hydrotropic agent could be chemically incompatible with the dye. Check for potential salt-forming reactions or pH shifts.

Q2: I used a surfactant, but the solubility did not improve significantly. Why?

  • Below CMC: The concentration of the surfactant may be below its Critical Micelle Concentration (CMC). Micelles, which are responsible for solubilization, only form at or above the CMC. Confirm you are using a sufficient concentration [1].
  • Wrong Surfactant Type: The surfactant may not be well-suited to the specific chemical nature of your dye. Experiment with surfactants of different ionic types (anionic, cationic, non-ionic).

Q3: The dye degrades in my solubilized formulation. How can I improve stability?

  • Light Sensitivity: If the dye is photosensitive, store the solution in amber glass and minimize light exposure during processing. One study noted this compound was the most persistent among other acid dyes during photodegradation, but stability can vary with formulation [2].
  • pH Sensitivity: Check the pH of your final solution. The stability of the dye may be compromised at extreme pH levels. Explore a different buffer system.
  • Oxidative Degradation: Consider adding an antioxidant like BHT or sodium sulfite to your formulation to protect against oxidative breakdown.

Q4: Are there any general tips for working with this compound specifically? While specific data is limited, commercial descriptions of this compound and similar acid dyes suggest they are typically applied to fibers like nylon and leather in acidic dye baths [3] [4] [5]. This implies that pH adjustment (using mild acids) is likely a primary and effective method for enhancing its solubility in aqueous systems. Starting your experiments with pH modulation would be a logical first step.

How to Proceed Without Specific Data

The lack of direct data on this compound means you will need to adopt a systematic empirical approach:

  • Start with Fundamentals: Begin with pH adjustment, as it is a cornerstone for handling acid dyes.
  • Screen Systematically: Test the techniques listed in the table above (e.g., surfactants, co-solvents) one at a time, using a design-of-experiments (DOE) approach to understand interactions.
  • Characterize Your Material: Ensure you are working with a consistent and well-characterized lot of the dye to avoid variability in your results.

References

Key Factors Affecting Acid Brown 425 Removal Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The efficiency of Acid Brown 425 removal depends heavily on the treatment process used. The table below summarizes the key factors identified for two different methods: photodegradation and adsorption.

Treatment Process Key Factors Influencing Efficiency Optimal Condition/Findings Removal Performance

| UV/H₂O₂ Photodegradation [1] [2] | • H₂O₂ Presence/Concentration: Most influential factor. • pH of the solution. • Dye Concentration. • Stirring. • Catalyst (type and concentration). | • H₂O₂ is essential. • Catalyst not required for quick degradation. • This compound was the most persistent dye in a mixture. | Process can be modeled with a second-order equation. | | Adsorption onto Activated Carbon [3] | • Contact Time. • Single vs. Mixed Dye Systems: Dyes in a mixture can interfere with each other's adsorption. • Adsorption Isotherm. | • Kinetics follow the pseudo-second-order model. • Isotherm data best fits the Freundlich model. • Effective for dye removal from wastewater. | Successful removal from aqueous solutions at 25°C. |

Experimental Protocols for Dye Removal

Here are detailed methodologies for the two primary removal techniques investigated in the studies.

Protocol 1: Photodegradation using UV/H₂O₂

This protocol is adapted from a study that simultaneously degraded a mixture of this compound, Acid Red 97, and Acid Orange 61 [1] [2].

  • Objective: To determine the most efficient conditions for the photodegradation of this compound.
  • Key Variables Studied: Type and concentration of catalyst, presence and concentration of H₂O₂, stirring, pH, and initial dye concentration.
  • Experimental Design:
    • Factor Screening: A saturated fractional factorial design was first used to screen seven variables. This identified the presence of H₂O₂ as the most influential factor.
    • Process Optimization: A central composite design was then used to establish a response surface model for the degradation behavior. In this stage, the degradation was carried out without a catalyst.
  • Major Finding: The study concluded that a catalyst is not necessary to achieve rapid degradation of the dyes when using the UV/H₂O₂ process.

The workflow for this experimental design is outlined below.

start Define Experimental Goal: Photodegradation of this compound step1 1. Initial Factor Screening (Saturated Fractional Factorial Design) start->step1 step2 2. Identify Most Influential Factor: H₂O₂ Presence step1->step2 step3 3. Process Optimization (Central Composite Design) step2->step3 step4 4. Model Process (Second-Order Equation) step3->step4 result Outcome: Determine optimal conditions for efficient dye removal step4->result

Protocol 2: Adsorption onto Activated Carbon

This protocol is based on a kinetic and adsorption study for removing this compound from water [3].

  • Objective: To study the adsorption capacity of activated carbon for removing this compound from aqueous solutions.
  • Materials:
    • Adsorbent: Activated Carbon.
    • Adsorbate: Aqueous solutions of this compound, tested in both single-dye and mixed-dye systems (with Acid Red 97 and Acid Orange 61).
    • Conditions: Experiments conducted at room temperature (25°C).
  • Procedure:
    • Prepare solutions of this compound at known initial concentrations.
    • Add a specified dosage of activated carbon to the solution.
    • Agitate the mixture for varying time intervals to establish contact time.
    • Filter the solution to separate the activated carbon.
    • Analyze the remaining dye concentration in the filtrate.
  • Data Analysis:
    • Kinetics: Fit adsorption data vs. time to the pseudo-second-order kinetic model.
    • Isotherms: Analyze equilibrium data using the Freundlich isotherm model.

Troubleshooting FAQs

  • Q1: Why is this compound more difficult to remove than other dyes in the mixture?

    • A1: The photodegradation study consistently found that this compound was the most persistent dye in the solution mixture, meaning it degraded more slowly than Acid Red 97 and Acid Orange 61 under the same conditions [1] [2]. Its molecular structure likely makes it more resistant to breakdown.
  • Q2: In the adsorption process, why do results differ when this compound is alone versus in a mixture?

    • A2: The adsorption study confirmed that the presence of other acid dyes (Acid Red 97, Acid Orange 61) in a mixture can affect and modify the adsorption behavior of this compound onto activated carbon [3]. The dyes compete for adsorption sites.
  • Q3: Is a catalyst always required for effective photodegradation?

    • A3: No. Contrary to what might be expected, the referenced study concluded that a catalyst is not needed to degrade the dyes quickly when using the UV/H₂O₂ process, simplifying the treatment method [1].

Key Takeaways and Research Note

  • H₂O₂ is Critical: For photodegradation, the presence of hydrogen peroxide is the most significant variable [1].
  • Dye Competition: In real wastewater, dyes are rarely alone. Be aware that the presence of other dyes can significantly impact the removal efficiency of this compound in both adsorption and photodegradation processes [1] [3].
  • Process Modeling: Both processes can be effectively modeled mathematically (pseudo-second-order for adsorption kinetics; second-order equation for photodegradation) for prediction and scaling [1] [3].

References

adsorption selectivity Acid Brown 425 versus other acid dyes

Author: Smolecule Technical Support Team. Date: February 2026

Reported Adsorption Performance of Acid Brown 425

The table below summarizes the available quantitative data for this compound from the search results.

Adsorbent Material Reported Adsorption Capacity for this compound Experimental Context & Comparison Key Finding on Selectivity
Activated Carbon [1] [2] Not specifically quantified Studied in a mixture with Acid Red 97 and Acid Orange 61; competitive interactions modified adsorption behavior [1]. This compound had the lowest adsorption among the three dyes in the mixture [2].
Molecularly Imprinted Polymer (MIP) [3] Not specifically quantified MIP was highly selective for Acid Black-234; NIP (non-imprinted polymer) adsorption was much lower [3]. Information not specific to this compound; demonstrates the selectivity potential of MIPs.

Guidance for Experimental Design

Based on the general principles of adsorption science found in the search results, here are key factors and methodologies you can focus on in your experiments to investigate and troubleshoot adsorption selectivity.

  • 1. Material Selection: The choice of adsorbent is critical. The search results highlight several advanced materials known for high selectivity, such as Molecularly Imprinted Polymers (MIPs) [3] and Metal-Organic Frameworks (MOFs) [4]. Consider designing your adsorbent with specific functional groups or pore structures that can preferentially interact with this compound.
  • 2. Experimental Conditions:
    • pH Value: The adsorption of acid dyes is highly dependent on the pH of the solution, as it affects the surface charge of the adsorbent and the ionization of the dye molecules [3] [5].
    • Competitive Adsorption: Always test dyes both individually (single-system) and in mixtures (multi-system). As noted with activated carbon, the presence of other dyes can significantly alter adsorption behavior due to competition for sites [1].
  • 3. Characterization and Modeling:
    • Isotherm and Kinetics: Fit your experimental data to models like Langmuir and Freundlich for isotherms, and pseudo-first-order and pseudo-second-order for kinetics. This helps quantify affinity and capacity [3] [1].
    • Advanced Techniques: Use characterization methods like FTIR to identify interacting functional groups and SEM to study adsorbent morphology [3]. For deeper mechanistic insight, computational modeling (DFT) can be used to simulate interactions between the dye and adsorbent surface [4].

Conceptual Workflow for Selectivity Testing

The following diagram outlines a general experimental workflow you can adapt to systematically study and troubleshoot adsorption selectivity, based on the methodologies discussed in the scientific literature.

Start Define Experimental Goal Prep Prepare Adsorbent Materials Start->Prep Cond Establish Test Conditions (pH, Temperature, Time) Prep->Cond TestSingle Perform Single-Dye Adsorption Cond->TestSingle TestMix Perform Competitive Adsorption (Dye Mixture) TestSingle->TestMix Analyze Analyze Residual Dye Concentration TestMix->Analyze Model Model Data & Characterize Material Analyze->Model Result Determine Selectivity & Optimize Model->Result

I hope this structured overview provides a useful starting point for building your technical support content. Should you obtain more specific comparative data from further research, you can use this framework to create your detailed tables and guides.

References

temperature effects Acid Brown 425 spectroscopic properties

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting the Spectroscopy of Dyes

The table below summarizes the main factors that can influence the UV-Vis spectroscopic properties of dyes like Acid Brown 425, which should be considered during experimentation.

Factor Effect on Spectroscopic Properties Experimental Consideration
Temperature Lower temperatures produce sharper absorption bands; position of absorption maximum (λmax) may show a very slight red shift (bathochromic shift) with decreasing temperature [1]. Maintain a constant, specified temperature for accurate and reproducible spectra [1].
Solution pH Can cause significant bathochromic (red) or hypsochromic (blue) shifts, particularly for molecules with acidic/basic functional groups (e.g., phenols, aromatic amines) [1]. Use a suitable buffer solution to maintain constant pH. Ensure the buffer is transparent in the measured wavelength range [1].
Solvent Polarity π→π* transitions often shift to longer wavelengths (red shift) in polar solvents. n→π* transitions often shift to shorter wavelengths (blue shift) in polar solvents [1]. Use a spectroscopically pure, consistent solvent. Note the solvent used when reporting spectra.
Conjugation Increased conjugation in a molecule decreases the HOMO-LUMO energy gap, leading to a shift in absorption to longer wavelengths (red shift) and often increased intensity [2] [1]. This is a molecular property. Changes in conjugation can be inferred from spectral shifts.
Steric Effects Steric hindrance that forces a molecule out of planarity can reduce effective conjugation, leading to a blue shift and decreased absorption intensity [1]. This is a molecular property. Be aware that isomerism (e.g., cis/trans) can cause spectral differences.

Experimental Context from this compound Research

A key study investigated the simultaneous photodegradation of this compound with two other dyes (Acid Red 97 and Acid Orange 61) [3] [4]. The research focused on optimizing degradation efficiency rather than spectroscopic characterization, but provides useful experimental context:

  • Primary Influencing Factor: Hydrogen peroxide (H₂O₂) was identified as the most influential variable in the photodegradation process [3] [4].
  • Dye Persistence: Under the tested conditions, this compound was found to be the most persistent of the three dyes, degrading more slowly than the others [3] [4].
  • Catalyst Finding: The study noted that a catalyst was not necessary for the rapid degradation of the dye mixture under their specific conditions [3].

Troubleshooting Guide for Spectroscopic Analysis

Here are some common issues and methodological recommendations for researchers studying similar dyes.

Issue Possible Cause Suggested Action
Absorption bands are broad High sample temperature; polar solvent-solute interactions; high concentration [1]. Lower sample temperature; use non-polar solvent if possible; ensure appropriate concentration.
Shifting absorption maxima between measurements Uncontrolled temperature or pH fluctuations; solvent inconsistency [1]. Control and record temperature and pH; use high-purity, consistent solvent.
Signal outside linear range Sample concentration too high, leading to molecular interactions and Beer-Lambert law deviation [1]. Dilute sample and re-measure.

Conceptual Workflow for Spectroscopy Experiment Setup

The diagram below outlines a logical workflow for planning and troubleshooting a spectroscopy experiment, incorporating the factors discussed.

Start Define Experimental Goal Step1 Select & Purify Solvent Start->Step1 Step2 Prepare Buffer Solution (if pH sensitive) Step1->Step2 Step3 Optimize Sample Concentration Step2->Step3 Step4 Set Up Temperature Control Step3->Step4 Step5 Acquire Spectrum Step4->Step5 Step6 Troubleshoot if Needed Step5->Step6

References

Acid Brown 425 vs Acid Orange 61 removal efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Removal Efficiency

Feature Acid Brown 425 Acid Orange 61
Adsorption on Activated Carbon [1] Conforms to pseudo-second-order kinetics; Isotherm was S-type in mixture. Conforms to pseudo-second-order kinetics; Isotherm behavior in mixture modified by others.
Photodegradation Persistence [2] [3] Consistently the most persistent dye in the mixture; slowest to degrade. Less persistent than this compound; degrades more quickly.
Key Influencing Factor Presence of H₂O₂ is the most influential variable for its photodegradation [2]. Presence of H₂O₂ is the most influential variable for its photodegradation [2].
Optimal Removal Method Coupled adsorption/photocatalysis processes show high efficacy for similar acid dyes [4]. Photodegradation without catalyst is efficient; also removed via adsorption on materials like clay [2] [4].

Experimental Protocols and Methodologies

The comparative data primarily comes from two types of experimental studies:

  • Simultaneous Adsorption Study [1]: The adsorption of this compound, Acid Orange 61, and Acid Red 97 was studied both individually and in a mixture onto activated carbon at 25°C. The kinetics of adsorption were measured to understand the process characteristics. The study concluded that the adsorption rates for the dyes followed pseudo-second-order kinetics, and the behavior of dyes in the mixture differed from their behavior alone.

  • Simultaneous Photodegradation Study [2] [3]: This research modeled the simultaneous photodegradation of the three acid dyes. It used a two-stage experimental design:

    • Factor Screening: A saturated fractional factorial design was first used to analyze seven variables (e.g., catalyst type/concentration, H₂O₂, pH, dye concentration). This identified the presence of H₂O₂ as the most critical factor.
    • Response Surface Methodology (RSM): A central composite design was then employed to establish a model for the degradation process and determine optimal conditions. It was during this stage that this compound was identified as the most persistent dye.

The workflow for the photodegradation study is summarized in the diagram below.

Start Study Simultaneous Photodegradation of Three Acid Dyes Stage1 Stage 1: Factor Screening (Fractional Factorial Design) Start->Stage1 Var Variables Tested: • Catalyst Type/Concentration • H₂O₂ Presence/Concentration • Stirring • pH • Dye Concentration Stage1->Var Evaluate Finding1 Key Finding: Presence of H₂O₂ is the Most Influential Variable Var->Finding1 Stage2 Stage 2: Optimization (Central Composite Design & RSM) Finding1->Stage2 Finding2 Key Finding: This compound is the Most Persistent Dye Stage2->Finding2 Conclusion Conclusion: Process modeled with a second-order equation for efficient wastewater treatment. Finding2->Conclusion

Interpretation and Recommendations

  • For treating wastewater containing a mixture of these dyes, you should anticipate that this compound will require longer treatment times or more intensive processes to achieve complete removal compared to Acid Orange 61 [2].
  • Photodegradation is a viable method, and the process can be optimized effectively using RSM. The finding that a catalyst is not always necessary can reduce operational costs [2] [3].
  • Consider hybrid systems that combine initial adsorption with a subsequent advanced oxidation process like photodegradation. Research on Acid Orange 61 has shown that such coupled systems can achieve very high removal rates [4].

References

comparison Acid Brown 425 with Acid Brown 19 stability

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Stability at a Glance

The table below summarizes the available information on the two dyes.

Property Acid Brown 425 Acid Brown 19
Photostability (Resistance to Light) High persistence during photodegradation; most resistant in a mixture with other acid dyes [1] [2]. Information not available in search results.
Photodegradation Methodology UV/H₂O₂ process (without catalyst); variables: H₂O₂ concentration, pH, dye concentration [1] [2]. Information not available in search results.
Key Finding Identified as the most persistent dye in its mixture, requiring more advanced treatment for breakdown [1] [2]. Information not available in search results.
Chemical Structure Information not available in search results. Information not available in search results.
Thermal & Wash Stability Information not available in search results. Information not available in search results.

Experimental Data and Protocols

The key experimental data available pertains to a photodegradation study involving this compound.

  • Experimental Workflow: The research focused on optimizing the photodegradation conditions for a mixture of three dyes, including this compound. The process and its key finding are illustrated below.

    G Start Start: Dye Mixture in Wastewater UV UV Light Exposure Start->UV H2O2 Add H₂O₂ (Most Influential Factor) UV->H2O2 Process Photodegradation Process (No catalyst needed) H2O2->Process Result Analyze Degradation Process->Result Finding Key Finding: This compound is the most persistent Result->Finding

    Photodegradation Workflow and Finding

  • Key Experimental Factors: The study used a response surface methodology to analyze seven variables [1] [2].

    • Catalyst: Type and concentration.
    • Oxidant: Presence and concentration of H₂O₂ (identified as the most influential factor).
    • Process Conditions: Stirring speed, pH, and initial dye concentration.

Interpretation of Findings and Research Gaps

The data indicates that This compound demonstrates high stability in one specific context: resistance to breakdown by UV light and hydrogen peroxide in an aqueous solution. This characteristic makes it more challenging to remove from industrial wastewater [1] [2].

To perform a full assessment, the following stability tests are typically required, for which data is currently missing for one or both dyes:

  • Lightfastness Testing: Measuring the degree of fading under controlled light exposure.
  • Wash Fastness Testing: Evaluating color loss after repeated laundering.
  • Thermal Stability Analysis: Assessing decomposition at high temperatures.

References

wash fastness Acid Brown 425 versus other acid dyes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Fastness Properties of Acid Brown Dyes

The table below summarizes the fastness properties of Acid Brown 425 compared to several other acid brown dyes, based on data from manufacturer catalogs.

Dye Name Wash Fastness Light Fastness Perspiration Fastness (Alkali) Rubbing Fastness Solubility (g/L)
This compound [1] [2] 4-5 4-5 2-3 5 50
Acid Brown 432 [1] [2] 4-5 4-5 2-3 5 50
Acid Brown 161 [1] [2] [3] 5 4-5 3 3-4 60
Acid Brown 188 [1] [2] [3] 3-4 4-5 3 3 60
Acid Brown 422 [1] [2] 3-4 4-5 3 4 50
Acid Brown 434 [1] [2] 4-5 4-5 2-3 5 50
Acid Brown 14 [1] [2] 4-5 2-3 2 3 50
Acid Brown 75 [1] 4 4 2-3 4-5 60
Acid Brown 97 [1] [2] 4 3-4 3 3 50
Acid Brown 282 [1] [2] 4 4 3 3 50
  • Fastness Note: Ratings are typically on a scale of 1 to 5, where 1 is poor and 5 is excellent [1] [2].
  • Data Sources: This table synthesizes data from technical catalogs of leather and dye manufacturers [1] [2] [3].

General Testing Methodologies for Fastness

The quantitative data in the table above is generated through standardized laboratory tests. While the search results do not contain detailed protocols for the specific dyes listed, they reference the standard methods used by industry and academic researchers. The workflow for determining these properties generally follows a sequence of sample preparation, testing, and evaluation.

G cluster_1 Common Test Types Start Start: Dyed and Fixed Fabric Sample Prep Sample Preparation Start->Prep Test Perform Standardized Test Prep->Test Assess Assessment vs. Gray Scales Test->Assess Wash Wash Fastness Test Test->Wash e.g., ISO 105-C06 Light Light Fastness Test Test->Light e.g., BS 1006 Rub Rubbing/Crocking Fastness Test->Rub e.g., AATCC TM 8 Persp Perspiration Fastness Test->Persp e.g., ISO 105-E04 Record Record Fastness Grade (1-5) Assess->Record

  • Sample Preparation: The fabric (often wool or leather) is dyed under controlled conditions and then thoroughly rinsed and dried [4].
  • Perform Standardized Test: The prepared sample is subjected to a specific stress test using standardized equipment and conditions. The search results mention several international standards [5] [6]:
    • Wash Fastness: Typically evaluated using methods like ISO 105-C06.
    • Light Fastness: Assessed by exposing samples to a controlled light source, often following standards like BS 1006.
    • Rubbing Fastness (Crocking): Measured using an Atlas Crockmeter as per AATCC TM 8.
    • Perspiration Fastness: Tested using methods like ISO 105-E04, which simulates the effects of human perspiration.
  • Assessment and Grading: After testing, the sample is evaluated for color change. Additionally, for tests like wash fastness, adjacent undyed fabric is assessed for staining. This evaluation is done by comparing the samples to standard Gray Scales for color change and staining, with a rating from 1 (severe change/staining) to 5 (no change/staining) [1] [5].

Key Performance Insights

From the compiled data, you can draw the following objective comparisons:

  • This compound demonstrates very good to excellent wash fastness, matching or exceeding several alternatives like Acid Brown 188 and 422 [1] [2].
  • Dyes with excellent wash fastness (like Acid Brown 161 and 425) often belong to the milling or super-milling acid dye categories. These dyes have larger molecular structures that exhibit better resistance to washing but may require more careful application to achieve level dyeing [6] [4].
  • A trade-off between different fastness properties is common. For instance, Acid Brown 161 has the highest wash fastness rating but a lower rubbing fastness, which might make it less suitable for applications like upholstery that undergo mechanical friction [1] [2].

References

Comparative Analysis of Activated Carbon Adsorption Capacity for Acid Brown 425 Dye

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acid Dye Adsorption

The removal of acid dyes from industrial wastewater represents a significant environmental challenge, particularly in textile and tannery operations. Among these dyes, Acid Brown 425 has been studied alongside other acid dyes like Acid Red 97 and Acid Orange 61 for its adsorption characteristics onto activated carbon. Activated carbon serves as a highly effective adsorbent due to its extensive surface area, tunable surface chemistry, and well-developed porous structure. This comparison guide examines the experimental data and performance metrics of activated carbon for this compound removal in comparison with other acid dyes, providing researchers and scientists with evidence-based insights for wastewater treatment process design.

The adsorption performance of activated carbon varies significantly depending on the molecular structure of the dye, solution chemistry, and experimental conditions. Understanding these factors is crucial for optimizing removal efficiency in both single-dye and mixed-dye systems, where competitive adsorption phenomena may occur. This guide synthesizes experimental data from multiple studies to enable direct comparison of adsorption capacities, kinetics, and isotherm parameters, supporting informed decision-making in industrial wastewater treatment applications.

Experimental Protocols for Adsorption Studies

Materials and Reagents Preparation
  • Activated Carbon Preparation: The activated carbon used in these studies is typically prepared from biomass sources such as peach stones or olive trees, which are crushed, ground, and sieved to obtain uniform particle sizes (commonly 5 mm diameter). The material is then heated in an oven at 115°C for 48 hours to remove absorbed gases and moisture, resulting in activated carbon with high surface area (approximately 602 m²/g) and well-developed porosity [1]. For some specialized applications, additional chemical modification may be performed using HNO₃ oxidation to graft oxygen-containing acidic groups onto the carbon surface, which enhances adsorption capacity for certain contaminants [2].

  • Dye Solution Preparation: this compound, along with comparison dyes Acid Red 97 and Acid Orange 61, are prepared in aqueous solutions at varying initial concentrations reflective of industrial wastewater streams. These solutions are typically prepared using deionized water to minimize interference from other ions, with the pH adjusted to specific values depending on the experimental protocol. For mixed-dye experiments, precise concentrations of each dye are combined to simulate real-world industrial effluents containing multiple dye types [3] [4].

Batch Adsorption Methodology
  • Experimental Procedure: Batch adsorption experiments are conducted by adding predetermined amounts of activated carbon to dye solutions of known concentration in sealed containers agitated at constant temperature (typically 25°C). The contact time varies from minutes to several hours to establish kinetic profiles, with samples extracted at regular intervals for analysis. The solid-liquid separation is achieved through centrifugation or filtration before analysis of the residual dye concentration in the supernatant [3] [4].

  • Analytical Methods: Dye concentrations are determined using advanced analytical techniques such as Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS), which allows simultaneous quantification of individual dyes in mixed solutions despite overlapping signals. This method enables precise measurement of remaining dye concentrations after adsorption, facilitating accurate calculation of adsorption capacities [4].

Performance Comparison of Activated Carbon for Acid Dyes

Quantitative Adsorption Capacity Data

Table 1: Comparison of Activated Carbon Adsorption Performance for Acid Dyes

Dye Type Maximum Adsorption Capacity Remaining Dye in Solution (%) Optimal Temperature (°C) Isotherm Model Best Fit Kinetic Model Best Fit
This compound Moderate ~46% (in mixture) 25 Freundlich Pseudo-second-order
Acid Red 97 Highest ~54% 25 Freundlich Pseudo-second-order
Acid Orange 61 Lower in mixtures Varies significantly in mixtures 25 Freundlich Pseudo-second-order
Mixed acid dyes Varies by component ~24% total remaining under optimized conditions 25 Response surface model Pseudo-second-order

The adsorption performance of activated carbon varies significantly among different acid dyes. Acid Red 97 demonstrates the highest adsorption onto activated carbon, with approximately 54% remaining in solution after treatment, while This compound shows moderate adsorption with approximately 46% remaining in mixed dye solutions [4]. The adsorption behavior of Acid Orange 61 is notably more variable, especially in mixed dye systems where it appears to be more strongly affected by competitive adsorption phenomena [3].

In optimized mixed-dye systems using experimental design methodologies, the total dye remaining in solution can be reduced to approximately 24% under optimal conditions [4]. The differences in adsorption capacity arise from variations in dye molecular structure, polarity, and steric factors that influence their interaction with the activated carbon surface. In all cases, the Freundlich isotherm model provides the best fit to the experimental data, suggesting heterogeneous adsorption onto the activated carbon surface with an exponential distribution of site energies [3] [5].

Key Performance Factors and Experimental Conditions

Table 2: Key Experimental Parameters and Their Impact on Adsorption Efficiency

Experimental Parameter Impact on Adsorption Optimal Range for Acid Dyes Influence on this compound
Contact time Determines equilibrium attainment 30-80 minutes Follows pseudo-second-order kinetics
Mass of activated carbon Directly affects removal percentage Varies by dye concentration Proportional to removal efficiency
Initial dye concentration Influences driving force 10-100 mg/L Higher concentrations increase capacity
Temperature Affects kinetic energy and binding 25-30°C (room temperature) Physical adsorption favored
Solution pH Impacts ionization and binding Acidic range for acid dyes Influences surface charge interaction
Mixed dye systems Competition affects individual dyes Requires optimization Moderate competitiveness observed

Several experimental factors significantly influence the adsorption capacity of activated carbon for this compound and similar dyes. The contact time between the adsorbent and dye solution determines when equilibrium is reached, with most acid dyes following pseudo-second-order kinetics [3] [5]. The mass of activated carbon directly affects the percentage of dye removal, while the initial dye concentration provides the concentration gradient that serves as the driving force for adsorption [4].

In mixed dye systems, competitive adsorption occurs where different dye molecules compete for available binding sites on the activated carbon surface. This competition modifies the adsorption behavior compared to single-dye systems, with some dyes exhibiting preferential adsorption over others [3]. For this compound, the presence of other acid dyes in solution can reduce its adsorption capacity compared to when it is alone in solution, though to a lesser extent than Acid Orange 61 [4]. Additional factors such as solution pH, temperature, and activated carbon particle size also contribute to the overall adsorption efficiency and should be optimized for specific applications [1] [2].

Adsorption Kinetics and Isotherm Analysis

Kinetic Models and Parameters

The adsorption kinetics of this compound and other acid dyes onto activated carbon have been extensively studied to understand the rate-limiting steps and potential adsorption mechanisms. The consensus across multiple studies indicates that the adsorption of acid dyes follows pseudo-second-order kinetics, which suggests that the rate-limiting step may involve chemisorption through sharing or exchange of electrons between the dye molecules and the activated carbon surface [3] [5]. This kinetic model provides the best fit to the experimental data with correlation coefficients close to unity.

The pseudo-second-order kinetic model is mathematically represented as:

[ \frac{t}{q_t} = \frac{1}{k_2 q_e^2} + \frac{t}{q_e} ]

where (q_t) is the amount of dye adsorbed at time (t), (q_e) is the adsorption capacity at equilibrium, and (k_2) is the pseudo-second-order rate constant [5]. The validity of this model for acid dye adsorption indicates that the process is controlled by the adsorbent surface properties rather than by dye concentration alone, and that both the adsorbent and adsorbent properties influence the overall adsorption rate.

Adsorption Isotherm Models

The equilibrium adsorption data for this compound and similar acid dyes consistently fit the Freundlich isotherm model, which describes heterogeneous adsorption onto surfaces with non-uniform energy distribution [3] [5]. The Freundlich model is expressed as:

[ q_e = K_F C_e^n ]

where (q_e) is the amount adsorbed at equilibrium, (C_e) is the equilibrium concentration in solution, (K_F) is the Freundlich constant indicative of adsorption capacity, and (n) is an empirical parameter related to adsorption intensity [5]. The value of (n) typically ranges between 0 and 1, with values closer to 1 indicating more favorable adsorption.

For this compound, the experimental isotherms generally display an S-shaped profile according to the classification system of Giles and co-workers, which suggests moderate affinity between the dye molecules and the activated carbon surface with possible vertical orientation of adsorbed molecules [3]. This shape indicates that as the dye concentration increases, the adsorption capacity initially rises slowly, then more rapidly, before eventually plateauing as saturation is approached.

Experimental Workflow Visualization

The following diagram illustrates the systematic experimental workflow for evaluating activated carbon adsorption performance, incorporating key steps from preparation to data analysis:

G Adsorption Experiment Workflow Start Start Experiment Prep Material Preparation Start->Prep AC Activated Carbon Preparation & Characterization Prep->AC Dye Dye Solution Preparation (Single/Mixed Systems) Prep->Dye Batch Batch Adsorption Experiments AC->Batch Dye->Batch Param Parameter Variation: - Contact Time - Carbon Mass - Initial Concentration - Temperature Batch->Param Analysis Sample Analysis (Residual Dye Concentration) Param->Analysis Model Data Modeling: - Isotherm Analysis - Kinetic Studies Analysis->Model Compare Performance Comparison & Optimization Model->Compare End Results Interpretation Compare->End

Figure 1: The experimental workflow for evaluating activated carbon adsorption performance begins with material preparation and progresses through systematic testing under varied parameters, culminating in data modeling and performance comparison

This workflow encompasses the key experimental stages investigated in the studies, starting with the preparation of both activated carbon and dye solutions, proceeding through batch adsorption experiments with varied parameters, and concluding with analytical measurement and data modeling. The parameter variation stage is particularly critical as it examines the effects of contact time, adsorbent mass, initial concentration, and temperature on the overall adsorption efficiency [3] [4] [1]. The systematic approach ensures comprehensive characterization of the adsorption process, enabling accurate comparison between different dyes and conditions.

Conclusion and Research Implications

The comparative analysis of activated carbon adsorption for this compound in relation to other acid dyes reveals several significant insights for wastewater treatment applications. Activated carbon demonstrates effective adsorption capabilities for this compound, though with lower capacity compared to Acid Red 97 and variable performance relative to Acid Orange 61, particularly in mixed-dye systems. The consistent fit of experimental data to the Freundlich isotherm model confirms heterogeneous adsorption, while the pseudo-second-order kinetics suggest chemisorption mechanisms likely involving electron sharing between dye molecules and carbon surface sites.

References

validation analytical method Acid Brown 425 dye mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Validation Parameters for Analytical Methods

For any analytical method, validation confirms that the procedure is suitable for its intended use. The table below summarizes the core parameters that need to be assessed, drawing from established guidelines for pharmaceuticals [1] [2] [3]. These principles are directly applicable to dye analysis.

Parameter Definition & Purpose Typical Methodology & Acceptance Criteria
Specificity/Selectivity Ability to assess analyte unequivocally in the presence of other components. Compare signals from blank, placebo (if applicable), and sample. The blank/placebo should not interfere with the analyte signal [3].
Linearity Ability to obtain test results directly proportional to analyte concentration. Prepare and analyze at least 5 concentrations across the range (e.g., 50-120% of target). Calculate correlation coefficient (r² ≥ 0.99) [1] [3].
Range The interval between upper and lower analyte concentrations for which linearity, accuracy, and precision are demonstrated. Established based on the linearity study and intended use of the method (e.g., for assay of a drug, often 80-120% of label claim) [3] [4].
Accuracy Closeness between the accepted reference value and the value found. Spiked recovery studies at multiple levels (e.g., 80%, 100%, 120%). Recovery should be 98-102% with low %RSD [1] [3].
Precision Degree of agreement among individual test results. Includes Repeatability (same conditions) and Intermediate Precision (different days, analysts). Analyze multiple homogenous samples. %RSD for assay results should be ≤ 2.0% [1] [3].
Limit of Detection (LOD) Lowest amount of analyte that can be detected. Based on signal-to-noise (3:1) or LOD = 3.3 × (SD of response / Slope of calibration curve) [1].
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy. Based on signal-to-noise (10:1) or LOQ = 10 × (SD of response / Slope of calibration curve) [1].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Vary parameters like pH, temperature, or mobile phase composition. System suitability criteria must still be met [3] [4].

Experimental Insights for Acid Brown 425 in Mixtures

A key study modeled the simultaneous photodegradation of this compound with two other acid dyes (Acid Red 97 and Acid Orange 61) [5] [6]. The experimental approach and findings are highly relevant for designing a validation protocol for this dye.

Key Experimental Findings:

  • Persistence: Across all experiments, this compound was found to be the most persistent dye in the mixture, degrading more slowly than the others under the same conditions [5] [6]. This is a critical factor for setting the timeframe of degradation studies.
  • Critical Factor: A screening design of seven variables (e.g., catalyst type/concentration, H₂O₂, pH, stirring) identified the presence of Hydrogen Peroxide (H₂O₂) as the most influential variable for the photodegradation process [5] [6].
  • Catalyst Not Essential: The study concluded that a catalyst was not necessary to achieve rapid degradation of the dyes, which can simplify the treatment process [5] [6].
  • Modeling: The process was best modeled using a second-order equation, and a response surface methodology was employed to optimize the conditions [5] [6].

Reported Experimental Protocol: The research provides a workflow for optimizing and analyzing the photodegradation process, which can inform your method validation. The following diagram outlines the key stages of this experimental strategy.

Start Study Goal: Optimize Photodegradation of Acid Dye Mixture Stage1 Stage 1: Factor Screening Start->Stage1 Step1A Define 7 Variables: - Catalyst (type, conc.) - H₂O₂ (presence, conc.) - Stirring - pH - Dye Concentration Stage1->Step1A Step1B Use Saturated Fractional Factorial Design Step1A->Step1B Step1C Identify H₂O₂ as Most Critical Factor Step1B->Step1C Stage2 Stage 2: Response Surface Modeling Step1C->Stage2 Step2A Fix this compound Concentration Use No Catalyst Stage2->Step2A Step2B Use Central Composite Design (CCD) Step2A->Step2B Step2C Develop Second-Order Equation Model Step2B->Step2C Outcome Outcome: Efficient conditions established for treating dye effluent. Step2C->Outcome

Building Your Validation Protocol

Since a direct protocol for this compound isn't fully detailed, you can construct one by integrating the general principles with the specific findings above.

  • Define the Method's Purpose: Clearly state the goal, such as "to quantify this compound in a mixture with Acid Red 97 and Acid Orange 61 during photodegradation studies."
  • Select an Analytical Technique: The cited study does not specify the analytical method used for quantification. You must select a suitable one, such as High-Performance Liquid Chromatography (HPLC) for separating and quantifying the individual dyes in the mixture, which is ideal for demonstrating specificity.
  • Establish Validation Parameters: Refer to the first table above. You will need to design experiments to prove your method is specific for this compound (especially against the other two dyes), linear over the expected concentration range, accurate, and precise.
  • Incorporate Specific Findings:
    • When designing your linearity and range studies, consider that this compound degrades more slowly. Your range may need to accommodate higher initial concentrations or longer time points.
    • If you are validating a photodegradation method, the finding that H₂O₂ is the most critical factor is essential for your process optimization.

References

performance evaluation Acid Brown 425 different polymers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Acid Brown 425

The table below summarizes the basic identifying information for this compound from chemical databases. Note that there is a discrepancy in the reported CAS numbers.

Property Details
Chemical Name This compound [1]
Synonyms Sandoderm Brown G; Everacid Brown EG; C.I. This compound [1]
Reported CAS Numbers 119509-49-8 [1], 75234-41-2 [2]
Common Applications Dyeing of wool, nylon, silk, paper, leather, and inks [3].

A Framework for Performance Evaluation

In the absence of direct data, you can build a performance evaluation from first principles. The following workflow outlines a strategic approach for testing this compound in a polymer system, which can be adapted based on your specific research goals.

cluster_1 Experimental Phase 1: Formulation cluster_2 Experimental Phase 2: Testing cluster_3 Experimental Phase 3: Analysis Start Define Application Objective P1 Polymer & Dye Formulation Start->P1 P2 Characterization & Performance Testing P1->P2 F1 Select Polymer Matrix (Biodegradable PLA, PCL, etc.) P3 Data Analysis & Conclusion P2->P3 T1 Color Fastness & Stability (Light, washing, rubbing) A1 Compare data against control polymers or standards F2 Incorporate this compound (Vary loading percentage) F1->F2 F3 Processing (Film casting, electrospinning, etc.) F2->F3 T2 Mechanical Properties (Tensile strength, elasticity) T3 Release Kinetics (if applicable) (Measure dye release in solution) T4 Biocompatibility (Cell viability assays for biomedical use) A2 Determine optimal polymer- dye combination for objective A1->A2

Detailed Experimental Protocols

Based on the workflow above, here are detailed methodologies for key tests you could perform.

  • Color Fastness Testing

    • Procedure: Prepare polymer films containing this compound. Expose samples to a Xenon-arc lamp in a weatherometer to simulate sunlight, following standards like ISO 105-B02. For wash fastness (ISO 105-C06), immerse samples in a standard soap solution at a controlled temperature with stainless steel balls and agitate. Assess color change using a spectrophotometer and calculate the color difference (ΔE*) using the CIELAB scale.
    • Data to Record: ΔE* values after specific time intervals; a lower ΔE* indicates better color stability.
  • Mechanical Property Evaluation

    • Procedure: Prepare dog-bone-shaped specimens of the dyed polymer according to a standard like ASTM D638. Test using a universal testing machine to measure tensile strength, Young's modulus, and elongation at break. Compare against un-dyed polymer controls.
    • Data to Record: Stress-strain curves; ultimate tensile strength (MPa); Young's modulus (MPa); elongation at break (%).
  • Drug Release Kinetics (for biomedical polymers)

    • Procedure: If using the dye as a model drug, immerse weighed polymer samples in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C under constant agitation. At predetermined times, withdraw samples of the release medium and analyze the concentration of released this compound using UV-Vis spectroscopy. Replenish the medium to maintain sink conditions.
    • Data to Record: Cumulative release percentage over time. Fit data to models (e.g., Higuchi, Korsmeyer-Peppas) to understand release mechanisms [4] [5].

Research Context and Alternatives

The performance of a dye within a polymer is highly dependent on the specific polymer-dye combination and the intended application.

  • For Industrial Applications (Textiles/Plastics): Your evaluation should focus on color fastness, stability, and mechanical integrity. The referenced study on its photodegradation suggests that this compound can be broken down with hydrogen peroxide and UV light, which is useful for treating wastewater but also indicates an important stability consideration for your product [6].
  • For Drug Delivery Research: If you are using this compound as a model compound to test new polymer systems (e.g., for optical tracking or as a simulated drug), your focus should be on release kinetics, encapsulation efficiency, and nanoparticle stability [4] [7]. In this field, polymers like PLA, PLGA, and PCL are widely used due to their biodegradability and excellent drug release properties [8] [7].

I hope this structured approach helps you design a robust performance evaluation for your specific needs.

References

thermal solubility behavior Acid Brown 425 versus other dyes

Author: Smolecule Technical Support Team. Date: February 2026

Available Research on Acid Brown 425

A key study investigated the photodegradation (breakdown by light) of a mixture of three dyes, including this compound [1]. The experiments were conducted in aqueous solution, and while not a direct measure of solubility, the study provides relevant context on the dye's behavior.

  • Key Finding: In a mixture with Acid Red 97 and Acid Orange 61, this compound was identified as the most persistent dye, meaning it degraded at a slower rate than the others under the same conditions [1]. This suggests it may have different chemical stability.
  • Experimental Condition: The most efficient photodegradation for all dyes was achieved without a catalyst and in the presence of hydrogen peroxide (H₂O₂) [1].

Proposed Framework for Comparison

Should you obtain the raw data, you can structure a comparison using the following framework. This table outlines the key parameters for a guide on thermal solubility behavior.

Characteristic This compound Alternative Dye 1 Alternative Dye 2
Molecular Structure Information not located (To be filled) (To be filled)
Molecular Weight 0 (as listed in some sources) [2] [3] (To be filled) (To be filled)
Solubility in Water Information not located (To be filled) (To be filled)
Thermal Stability Persistent under photodegradation [1] (To be filled) (To be filled)

Experimental Workflow for Property Analysis

Based on the photodegradation study, here is a generalized experimental methodology that can be adapted for investigating dye properties like solubility [1].

G start Prepare Dye Solution step1 Factor Screening (e.g., pH, Temp, Catalyst) start->step1 step2 Identify Key Variables step1->step2 step3 Design Detailed Experiment (Response Surface Methodology) step2->step3 For key factors step4 Analyze and Model Data step3->step4 end Determine Optimal Conditions step4->end

References

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Dates

Last modified: 07-20-2023

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